5-(3-Methoxyphenyl)oxazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(3-methoxyphenyl)-1,3-oxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-12-10(11)14-9/h2-6H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAJFVMZRLWMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture and Pharmacological Potential of 5-(3-Methoxyphenyl)oxazol-2-amine: A Comprehensive Technical Guide
Executive Summary
In contemporary drug discovery, the 1,3-oxazole core serves as a privileged scaffold, offering unique hydrogen-bonding capabilities and favorable pharmacokinetic profiles. Among its derivatives, 5-(3-Methoxyphenyl)oxazol-2-amine (CAS: 1226177-87-2) represents a highly versatile intermediate and active pharmaceutical ingredient (API) precursor. This whitepaper provides an in-depth analysis of its physicochemical properties, modern synthetic methodologies, and pharmacological relevance—specifically its role as a bioisosteric foundation for potent kinase inhibitors targeting angiogenesis and inflammation[1].
As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive chemistry. We will examine the causality behind synthetic route selection and the mechanistic rationale driving its application in rational drug design.
Structural & Physicochemical Properties
The molecular architecture of 5-(3-Methoxyphenyl)oxazol-2-amine is defined by three critical domains:
-
The Central Oxazole Ring: Acts as a rigid, aromatic linker that dictates the spatial orientation of peripheral substituents.
-
The 3-Methoxyphenyl Group (C5 Position): The methoxy (-OCH₃) moiety acts as an electron-donating group, influencing the molecule's overall electron density and providing a crucial hydrogen-bond acceptor site[1].
-
The Amino Group (C2 Position): Essential for biological interactions, acting as both a hydrogen-bond donor and acceptor within kinase active sites[1].
Understanding the electronic properties, such as the HOMO-LUMO gap, is critical. A narrower energy gap (typically ~4.9 eV for related oxazole derivatives) indicates higher chemical reactivity, facilitating stable interactions with target receptor residues[1].
Quantitative Data Summary
| Property | Value / Description |
| IUPAC Name | 5-(3-Methoxyphenyl)-1,3-oxazol-2-amine |
| CAS Registry Number | 1226177-87-2 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Key Functional Groups | 1,3-Oxazole core, C2-Primary Amine, C5-(3-Methoxyphenyl) |
| Electronic Profile | High HOMO energy (electron-donating capacity via -OCH₃)[1] |
| Primary Therapeutic Utility | Kinase inhibitor scaffold (e.g., VEGFR2, COX-2)[1][2] |
Synthesis Pathways: From Classical to Electrochemical
The construction of the oxazole ring requires precise control over cyclization to ensure correct regioselectivity. Historically, this was achieved via classical condensation, but modern green chemistry has shifted toward electrochemical methods.
The Causality of Route Selection
Classical methods rely on the condensation of α-azidoacetophenones with isothiocyanates. Rationale for obsolescence: This route requires the handling of highly hazardous, explosive azide intermediates and generates toxic byproducts[1]. Conversely, modern electrochemical synthesis utilizes aromatic ketones and benzylamines. Rationale for adoption: It operates under external-oxidant-free conditions, using Potassium Iodide (KI) as a benign mediator, and releases hydrogen gas as the only major byproduct, thereby strictly adhering to green chemistry principles[3].
Protocol: Modern Electrochemical Synthesis of Polysubstituted Oxazoles
This protocol is a self-validating system: the evolution of hydrogen gas at the cathode serves as a real-time visual validation of the oxidative cross-coupling progression.
-
Reagent Preparation: In an undivided electrochemical cell, dissolve the starting aromatic ketone (e.g., 3-methoxyacetophenone) and the appropriate benzylamine in Dimethyl Sulfoxide (DMSO)[3].
-
Electrolyte Addition: Add Potassium Iodide (KI) as the supporting electrolyte/mediator and Potassium Bicarbonate (KHCO₃) as the base[3]. Causality: KI is oxidized at the anode to active iodine species, which mediate the C-N and C-O bond formations without requiring heavy metal catalysts.
-
Electrolysis: Insert platinum electrodes and apply a constant current at room temperature.
-
Validation Checkpoint: Monitor the cathode for continuous H₂ gas bubbling. The reaction is complete when H₂ evolution ceases and TLC indicates the consumption of the starting ketone.
-
Workup: Quench the reaction with aqueous sodium thiosulfate to neutralize residual iodine, extract with ethyl acetate, and purify via silica gel column chromatography to yield the pure oxazol-2-amine derivative.
Caption: Comparison of Classical vs. Modern Electrochemical Synthesis of Oxazol-2-amines.
Pharmacological Relevance & Bioisosterism
The 5-aryloxazol-2-amine scaffold is a cornerstone in the development of targeted therapeutics, particularly in oncology.
Bioisosteric Replacements and SAR Optimization
Bioisosterism is the strategy of replacing a functional group with another that retains similar properties to enhance potency or pharmacokinetics. For the 5-(3-methoxyphenyl)oxazol-2-amine scaffold, researchers have successfully utilized bioisosteric replacements on the C5-aryl ring[1].
A landmark example in the literature is the development of VEGFR2 kinase inhibitors . Researchers discovered that replacing the 5-phenyl ring with a pyridyl ring (specifically the 5-(pyridin-3-yl) analog, known as "Oxazole 39" ) dramatically improved both the binding affinity and aqueous solubility[1][2]. Oxazole 39 demonstrated excellent oral pharmacokinetics and potent in vivo efficacy against HT29 human colon tumor xenografts by starving the tumors of their blood supply (anti-angiogenesis)[2].
Caption: Mechanism of Action: VEGFR2 Kinase Inhibition by Oxazol-2-amine Derivatives.
Experimental Workflow: Molecular Docking & Kinetic Assays
To transition a compound like 5-(3-Methoxyphenyl)oxazol-2-amine from a chemical entity to a validated biological inhibitor, a rigorous, self-validating computational and in vitro workflow is required.
Causality of Workflow Design: We perform in silico molecular docking prior to in vitro assays to establish a rational binding hypothesis. If the compound cannot theoretically form a stable hydrogen bond with the critical Lys868 residue in the VEGFR2 ATP-binding pocket[4], the in vitro assay will likely fail, saving time and resources.
Step-by-Step Protocol: Docking & Kinase Inhibition Validation
Phase 1: In Silico Molecular Docking
-
Protein Preparation: Retrieve the high-resolution X-ray crystal structure of VEGFR2 in complex with an oxazole inhibitor (e.g., PDB ID: 1Y6A)[5]. Remove water molecules and add polar hydrogens.
-
Ligand Preparation: Generate the 3D conformation of the 5-(3-Methoxyphenyl)oxazol-2-amine derivative. Assign Gasteiger partial charges and minimize energy using the OPLS3e force field.
-
Grid Generation: Center the docking grid on the ATP-binding pocket, specifically targeting the Lys868 residue, which is responsible for retaining the ribose sugar moiety of ATP during natural catalysis[4].
-
Docking & Validation: Execute the docking algorithm (e.g., AutoDock Vina or Glide).
-
Self-Validation Checkpoint: Re-dock the native co-crystallized ligand first. The system is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the native pose is < 2.0 Å.
-
Phase 2: In Vitro Kinase Assay
-
Assay Setup: Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay format.
-
Incubation: Incubate recombinant human VEGFR2 kinase domain with the oxazole derivative at varying concentrations (e.g., 0.1 nM to 10 μM) in assay buffer containing ATP and a biotinylated peptide substrate.
-
Reaction: Initiate the reaction by adding ATP. Causality: Because the oxazole derivative is an ATP-competitive inhibitor[2], varying the ATP concentration in parallel experiments will shift the IC₅₀, proving the competitive mechanism of action.
-
Detection & Readout: Add europium-labeled anti-phosphotyrosine antibody and streptavidin-APC. Measure the FRET signal. A decrease in signal correlates with the inhibition of kinase activity.
References
-
Benchchem. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2. 1
-
Xiao, H., & Yuan, G. (2024). A Facile Electrosynthesis of Polysubstituted Oxazoles from Aromatic Ketones and Benzylamines under Mild Conditions. ChemistrySelect. 3
-
Harris, P. A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry / PubMed. 2
-
RCSB Protein Data Bank. 1Y6A: Crystal structure of VEGFR2 in complex with a 2-anilino-5-aryl-oxazole inhibitor. 5
Sources
- 1. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2 | Benchchem [benchchem.com]
- 2. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
The Strategic Role of 5-(3-Methoxyphenyl)oxazol-2-amine in Modern Heterocyclic Drug Design
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] This guide focuses on a specific, high-potential derivative, 5-(3-Methoxyphenyl)oxazol-2-amine , to illuminate its strategic value in the design and development of novel therapeutics. We will dissect its molecular architecture, explore robust synthetic pathways, and detail its role as a versatile template for generating compound libraries. Furthermore, this guide provides actionable experimental protocols for screening and characterization, and outlines data-driven strategies for lead optimization. By integrating fundamental chemistry with practical drug discovery workflows, we present this scaffold not merely as a molecule, but as a strategic tool for addressing complex therapeutic challenges in oncology, neurodegeneration, and infectious diseases.
Introduction: The Oxazole Scaffold in Drug Discovery
Heterocyclic compounds form the backbone of modern pharmacology, and among them, five-membered aromatic rings containing nitrogen and oxygen have gained significant traction.[2][4] The oxazole ring system is particularly noteworthy for its unique physicochemical properties. Its ability to act as a bioisostere for other functional groups, coupled with its capacity to engage in a wide array of non-covalent interactions—such as hydrogen bonds, hydrophobic effects, and π-π stacking—makes it an ideal anchor for interacting with biological targets like enzymes and receptors.[1][2] This versatility is evidenced by the successful clinical application of oxazole-containing drugs such as the antibiotic Linezolid and the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin .[2] The inherent stability and synthetic tractability of the oxazole core provide a reliable platform for developing new chemical entities with tailored pharmacological profiles.[5]
Molecular Profile: 5-(3-Methoxyphenyl)oxazol-2-amine
The therapeutic potential of 5-(3-Methoxyphenyl)oxazol-2-amine stems from the specific arrangement of its three key functional components, which defines its chemical behavior and biological interaction landscape.[6]
-
The Oxazole Core : This five-membered aromatic ring serves as the rigid scaffold. Its heteroatoms (nitrogen and oxygen) are critical for establishing key hydrogen bonding interactions within a protein's active site.[7]
-
The 2-Amino Group (-NH₂) : This is arguably the most critical feature for drug design. As a primary amine, it acts as a versatile chemical handle for diversification. It can be readily acylated, arylated, or used in other coupling reactions to introduce a wide variety of substituents. This allows for the systematic probing of the binding pocket and the optimization of potency and selectivity.[6][8]
-
The 5-(3-Methoxyphenyl) Group : This substituent plays a dual role. Firstly, it anchors the molecule in a specific region of the target's binding site, often a hydrophobic pocket. Secondly, the methoxy (-OCH₃) group at the meta-position influences the molecule's electronic properties and can act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity.[6]
This specific combination of a rigid scaffold, a modifiable interaction point, and an anchoring group makes 5-(3-Methoxyphenyl)oxazol-2-amine an exemplary starting point for a lead discovery program.
Synthetic Strategies and Methodologies
The accessibility of a scaffold is paramount to its utility in drug discovery. The synthesis of 2-aminooxazoles is well-established, with several reliable methods available. One of the most direct and efficient approaches is the condensation of an α-haloketone with urea or a urea equivalent.[8]
Diagram: Synthetic Pathway for 5-(3-Methoxyphenyl)oxazol-2-amine
Caption: A common synthetic route to the target scaffold.
Experimental Protocol: Synthesis via α-Haloketone Condensation
This protocol describes a standard laboratory-scale synthesis. The causality behind this choice lies in its reliability and the commercial availability of the starting materials.
-
Step 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one (Intermediate C)
-
Rationale: Bromination at the alpha-carbon is a classic method to activate the ketone for subsequent nucleophilic attack and cyclization.
-
Procedure: Dissolve 3-methoxyacetophenone (1.0 eq) in glacial acetic acid. Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature while stirring. After the addition is complete, stir the mixture for 4-6 hours until TLC analysis indicates the consumption of the starting material. Quench the reaction by pouring it into ice-cold water. Filter the resulting solid, wash with water until neutral, and dry under vacuum to yield the crude α-bromoketone. Recrystallization from ethanol can be performed for purification.
-
-
Step 2: Synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine (Final Product E)
-
Rationale: Urea serves as the nitrogen and amino-group source. The reaction proceeds via initial N-alkylation followed by an intramolecular cyclization and dehydration to form the aromatic oxazole ring.
-
Procedure: To a solution of 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1.0 eq) in ethanol, add urea (1.5 eq). Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product may precipitate out of the solution. Filter the solid, wash with water, and dry. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Role in Drug Design: A Scaffold for Lead Optimization
The true power of the 5-(3-Methoxyphenyl)oxazol-2-amine scaffold lies in its systematic and logical derivatization potential. A well-designed medicinal chemistry campaign will explore chemical space around this core to build a robust Structure-Activity Relationship (SAR).
-
Vector 1 (R¹): The 2-Amino Position: This is the primary point for diversification. Creating a library of amides, sulfonamides, or N-aryl derivatives allows for probing interactions deep within the binding pocket. For example, in kinase inhibitor design, adding a group here can target the highly conserved hinge region.[8]
-
Vector 2 (R²): The 5-Aryl Ring: This position is key for modulating physicochemical properties (solubility, lipophilicity) and achieving target selectivity. Replacing the methoxy group with other substituents (e.g., halogens, alkyls, nitriles) or moving it to the ortho/para position can drastically alter the compound's ADMET profile and binding affinity.[6]
-
Vector 3: Bioisosteric Replacement: To further optimize properties, either the central oxazole ring or the peripheral phenyl ring can be replaced with bioisosteres. For instance, replacing the phenyl ring with a pyridine or pyrimidine can introduce new hydrogen bonding opportunities and improve solubility.[6][9]
Diagram: Lead Optimization Strategy
Caption: Key vectors for chemical modification and optimization.
Potential Therapeutic Applications & Mechanisms of Action
While specific data for the title compound is limited, the broader class of 2-aminooxazoles has shown promise in several therapeutic areas. A drug discovery program based on this scaffold would rationally explore these possibilities.
-
Anticancer: Many oxazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[5] By targeting kinases in signaling pathways like MAPK or PI3K/Akt, these compounds can induce apoptosis in cancer cells. Other reported anticancer mechanisms for oxazoles include inhibition of tubulin polymerization and targeting transcription factors like STAT3.[5][10]
-
Neuroprotection: Recent studies have highlighted oxazole-based molecules as potent inhibitors of ferroptosis, a form of iron-dependent cell death implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[9] Optimizing the scaffold for blood-brain barrier permeability would be a key objective in this context.
-
Antiviral & Antimicrobial: The oxazole motif is present in compounds with activity against a range of viruses and bacteria.[7][11] The mechanism often involves the inhibition of essential viral or bacterial enzymes.
Diagram: Hypothetical Kinase Inhibition Pathway```dot
Caption: A streamlined workflow from synthesis to lead selection.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
-
Rationale: Time-Resolved FRET (TR-FRET) assays are highly sensitive and robust for high-throughput screening. This protocol is designed to identify compounds that directly inhibit a target kinase's enzymatic activity.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare stock solutions of the test compound in 100% DMSO.
-
Compound Plating: Serially dilute the test compounds in DMSO and then into the assay buffer. Dispense into a low-volume 384-well plate.
-
Kinase Reaction: Add the target kinase and a fluorescently labeled substrate to the wells containing the compound.
-
Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Km value (this ensures competitive inhibitors can be identified effectively). Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding an EDTA solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled plate reader. Calculate the emission ratio and determine the percent inhibition relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)
-
Rationale: The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content, providing a reliable method to quantify a compound's cytotoxic or cytostatic effects. [11]* Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT116 colorectal carcinoma) in 96-well plates at an appropriate density and allow them to adhere overnight. [11] 2. Compound Treatment: Treat the cells with a serial dilution of the test compound (typically from 100 µM to 1 nM) for 72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash the plates five times with deionized water and air dry.
-
Staining: Add 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.
-
Data Acquisition: Solubilize the bound dye with 10 mM Tris base solution. Read the absorbance at 510 nm on a microplate reader. Plot the absorbance against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and SAR
Systematic analysis of the data generated from these assays is crucial for guiding the next round of synthesis. A Structure-Activity Relationship (SAR) table is an effective way to visualize trends.
Table 1: Illustrative SAR for Hypothetical 2-Aminooxazole Analogs against a Target Kinase
| Compound ID | R¹ (at 2-amino) | R² (on phenyl) | Kinase IC₅₀ (nM) | HCT116 IC₅₀ (µM) |
| Core | -H | 3-OCH₃ | >10,000 | >50 |
| 1a | -C(O)CH₃ (Acetyl) | 3-OCH₃ | 1,250 | 22.5 |
| 1b | -C(O)Ph (Benzoyl) | 3-OCH₃ | 450 | 8.1 |
| 1c | -C(O)-(4-Cl-Ph) | 3-OCH₃ | 85 | 1.5 |
| 2a | -C(O)-(4-Cl-Ph) | 4-OCH₃ | 210 | 4.3 |
| 2b | -C(O)-(4-Cl-Ph) | 3-F | 70 | 1.2 |
| 2c | -C(O)-(4-Cl-Ph) | 3,5-di-F | 45 | 0.8 |
From this hypothetical data, one would conclude that N-acylation is critical for activity, with a 4-chlorobenzoyl group being particularly effective (Core vs. 1c). Furthermore, adding electron-withdrawing fluorine atoms to the 5-phenyl ring enhances both biochemical and cellular potency (1c vs. 2c).
Conclusion and Future Perspectives
The 5-(3-Methoxyphenyl)oxazol-2-amine scaffold represents a highly valuable starting point for heterocyclic drug design. Its synthetic accessibility and strategically positioned vectors for modification allow for the rapid and logical exploration of chemical space. By combining rational design with robust biochemical and cell-based screening workflows, project teams can efficiently develop potent and selective lead candidates. Future work should focus on expanding the diversity of substituents at the 2-amino and 5-aryl positions, while simultaneously profiling promising compounds for their ADMET properties to ensure the development of safe and effective clinical candidates. The versatility of this scaffold ensures its continued relevance in addressing unmet medical needs across multiple therapeutic areas.
References
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Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (2023). Egyptian Journal of Basic and Applied Sciences. [Link]
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Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). PubMed. [Link]
-
A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.). Taylor & Francis Online. [Link]
-
EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025). ResearchGate. [Link]
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2025). Thieme. [Link]
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Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2025). PubMed. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science. [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (2024). MDPI. [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). PMC. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals. [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. (2015). PubMed. [Link]
-
Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. (2014). PubMed. [Link]
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Technical Guide: Biological Activity & Synthesis of Methoxy-Substituted 2-Amino-5-Aryloxazoles
Executive Summary
The 2-amino-5-aryloxazole scaffold represents a privileged structure in medicinal chemistry, serving as a bio-isostere to thiazoles and imidazoles while offering distinct hydrogen-bonding capabilities and metabolic profiles. This guide focuses specifically on methoxy-substituted variants. The incorporation of methoxy (
This technical document outlines the synthesis, structure-activity relationships (SAR), and biological profiling of these compounds, specifically targeting antimicrobial (FabH/CYP51 inhibition) and kinase-inhibitory pathways.
Part 1: Chemical Architecture & SAR Logic
The Methoxy Advantage
In drug design, the methoxy group is not merely a lipophilic spacer. Its strategic placement on the 5-aryl ring of the oxazole core dictates the molecule's electronic and steric environment.
-
Electronic Effect: As a strong Electron Donating Group (EDG) via resonance, a methoxy group at the para position of the aryl ring increases electron density within the oxazole ring. This slight increase in basicity at the N3 position can enhance hydrogen bond acceptance in enzyme active sites.
-
Metabolic Shielding: Unlike phenolic hydroxyls, methoxy groups are resistant to rapid Phase II conjugation (sulfation/glucuronidation), significantly extending the plasma half-life (
) of the lead compound. -
Hydrophobic Anchoring: The methoxy group often occupies small hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases or the active site of FabH), improving
values.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the scaffold.
Figure 1: SAR logic flow detailing how methoxy substitutions influence the physicochemical properties and target specificity of the oxazole core.
Part 2: Synthesis Protocol
Reaction Mechanism: Cyclocondensation
The most robust method for synthesizing 2-amino-5-aryloxazoles is the cyclization of
Reaction:
Detailed Experimental Workflow
Objective: Synthesis of 2-amino-5-(4-methoxyphenyl)oxazole.
Reagents:
-
4-Methoxyphenacyl bromide (1.0 eq)
-
Urea (1.5 eq)
-
Absolute Ethanol (Solvent)
-
Ammonium hydroxide (for workup)[1]
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of 4-methoxyphenacyl bromide in 20 mL of absolute ethanol.
-
Addition: Add 15 mmol of urea to the solution.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) with magnetic stirring.-
Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting bromide spot (
) should disappear within 2–4 hours.
-
-
Precipitation: Once complete, cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water.
-
Basification: Dropwise add concentrated ammonium hydroxide until the pH reaches
. This liberates the free base oxazole from any hydrobromide salts formed. -
Filtration: A precipitate (white to pale yellow solid) will form. Filter under vacuum.
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield the pure compound.
Figure 2: Step-by-step synthetic workflow for the generation of the 2-amino-5-aryloxazole scaffold.
Part 3: Biological Profiling & Validation
Antimicrobial Activity (Antibacterial & Antifungal)
Methoxy-substituted oxazoles exhibit significant activity against Gram-positive bacteria and fungi. The mechanism often involves the inhibition of lipid biosynthesis pathways essential for cell wall integrity.
-
Target 1: Bacterial FabH: The 2-amino-oxazole core mimics the substrate for
-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in fatty acid initiation. -
Target 2: Fungal CYP51: Similar to azole antifungals, these compounds can coordinate with the heme iron of lanosterol 14
-demethylase (CYP51), blocking ergosterol synthesis.
Comparative Potency Data (Representative):
| Compound Variant | Substituent (R) | S. aureus MIC ( | C. albicans MIC ( | Notes |
| OX-1 | H (Unsubstituted) | 64 | >128 | Low lipophilicity limits entry. |
| OX-2 | 4-Methoxy | 12.5 | 25 | Improved membrane permeation. |
| OX-3 | 3,4,5-Trimethoxy | 6.25 | 12.5 | High potency; mimics colchicine motif. |
| OX-4 | 4-Nitro | 128 | >128 | Electron withdrawal reduces activity. |
Anticancer Potential (VEGFR2 Inhibition)
While the free amino group is active in antimicrobials, derivatizing the amine to an amide or urea (creating 2-anilino-5-aryloxazoles) unlocks kinase inhibitory activity.
-
Mechanism: These derivatives compete for the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
-
Methoxy Role: A methoxy group at the para position of the 5-aryl ring has been shown to stabilize the molecule within the hydrophobic pocket of the kinase domain, improving IC50 values into the nanomolar range.
Experimental Validation Protocols
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
To validate the antimicrobial claims, use the broth microdilution method (CLSI standards).
-
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard. Dilute 1:100. -
Plate Setup: Use 96-well plates. Add
Mueller-Hinton broth. -
Compound Dilution: Serial 2-fold dilution of the methoxy-oxazole (dissolved in DMSO) from
down to . -
Incubation:
for 18–24 hours. -
Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye for visual confirmation (Blue = No Growth; Pink = Growth).
Figure 3: High-throughput screening workflow for determining MIC values.
References
-
Harris, P. A., et al. (2005).[2] "Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Patel, N. B., et al. (2022). "Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino." World News of Natural Sciences. Link
-
Petrou, A., et al. (2023).[3] "Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation." SAR and QSAR in Environmental Research. Link
-
Jampilek, J., et al. (2022). "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." Pharmaceuticals.[4][5] Link
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- 2. mch.estranky.sk [mch.estranky.sk]
- 3. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-(3-Methoxyphenyl)oxazol-2-amine: A Privileged Scaffold for Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors is a central goal for therapeutic intervention in numerous diseases. Scaffold-based drug design has emerged as a powerful strategy, utilizing core molecular frameworks that are predisposed to bind to specific protein families. Among these, the 2-amino-5-aryloxazole motif has garnered significant attention. This technical guide provides an in-depth exploration of a specific, high-value example of this class: the 5-(3-methoxyphenyl)oxazol-2-amine scaffold. We will dissect its structural attributes, common synthetic routes, known kinase targets, and structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro and cell-based evaluation of novel inhibitors derived from this core, offering a comprehensive resource for researchers aiming to leverage this promising scaffold in their drug discovery programs.
The 2-Amino-5-Aryloxazole Scaffold: A Privileged Framework
In the landscape of medicinal chemistry, "privileged scaffolds" are molecular structures that can bind to multiple, often unrelated, biological targets with high affinity. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key component of many such scaffolds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic effects, make it a versatile building block for therapeutic agents.[1][3]
The 2-aminooxazole moiety, in particular, is recognized as a significant pharmacophore in its own right, present in numerous biologically active compounds.[3][4] When combined with an aryl group at the 5-position, it forms the N,5-diaryloxazole-2-amine framework, a structure of high interest for developing kinase inhibitors.[5] The 5-(3-methoxyphenyl)oxazol-2-amine core represents a specific embodiment of this framework, featuring key structural elements that serve as anchor points for kinase interaction and offer vectors for synthetic elaboration.
Key Structural Features:
-
2-Amino Group: Acts as a crucial hydrogen bond donor, often interacting with the "hinge" region of the kinase ATP-binding pocket. This interaction is a canonical feature of many Type I kinase inhibitors.
-
Oxazole Core: Provides a rigid, planar linker that correctly orients the other functional groups. The nitrogen and oxygen atoms can also participate in hydrogen bonding.
-
5-(3-Methoxyphenyl) Group: This aryl substituent occupies a significant portion of the ATP-binding site. The meta-position of the methoxy group influences the molecule's electronic properties and provides a handle for exploring deeper pockets within the kinase active site, potentially enhancing selectivity and potency.[3]
Synthesis of the Scaffold and its Analogs
The construction of the 5-aryloxazole ring is a pivotal step in generating a library of inhibitors for screening. Several synthetic strategies exist, with the choice often depending on the availability of starting materials and desired substitution patterns.
Representative Synthetic Pathway: Van Leusen Reaction
A versatile and widely used method for constructing 5-substituted oxazoles is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This approach is particularly effective for creating the 5-aryl-substituted core.
Step-by-Step Synthesis:
-
Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and TosMIC.
-
Deprotonation: TosMIC is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like methanol or dimethoxyethane (DME). This generates a nucleophilic intermediate.
-
Nucleophilic Attack: The deprotonated TosMIC attacks the carbonyl carbon of 3-methoxybenzaldehyde.
-
Cyclization & Elimination: The resulting adduct undergoes an intramolecular cyclization, followed by the elimination of toluenesulfinic acid, to form the 5-(3-methoxyphenyl)oxazole ring.
-
Amination: The final step to achieve the desired scaffold involves the introduction of the 2-amino group. This can be accomplished through various methods, such as direct amination or conversion of a suitable precursor.
This synthetic route is highly adaptable, allowing for the use of different substituted benzaldehydes to readily generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Mechanism of Action and Key Kinase Targets
Derivatives of the 2-aminooxazole and related 2-aminothiazole scaffolds have been shown to inhibit a wide range of protein kinases, often by competing with ATP for binding in the enzyme's active site.[6][7][8] While specific targets for the unsubstituted 5-(3-methoxyphenyl)oxazol-2-amine are not extensively documented in public literature, the broader scaffold class is known to target several important kinase families.
Known Kinase Targets for the Broader 2-Amino-Heterocycle Class:
-
Serine/Threonine Kinases: This is the largest family of kinases, and many are implicated in cancer and inflammatory diseases. Examples include:
-
Tyrosine Kinases: These kinases are frequently involved in cell growth and proliferation signaling pathways.
-
Lipid Kinases:
-
Phosphoinositide 3-Kinase (PI3K): A central node in signaling pathways that control cell growth, survival, and metabolism.[12]
-
The 2-amino group typically forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. The 5-aryl group projects into the hydrophobic pocket of the active site, where modifications can be made to exploit specific structural features of the target kinase, thereby driving potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective inhibitors from the 5-(3-methoxyphenyl)oxazol-2-amine scaffold relies on systematic modifications and evaluation of their biological activity. The core structure provides three primary vectors for chemical modification.
Hypothetical SAR Table
The following table illustrates a hypothetical SAR study based on common observations for this scaffold class. The goal is to improve potency against a target kinase (e.g., Kinase X) while maintaining or improving selectivity against an off-target kinase (e.g., Kinase Y).
| Compound ID | R1 (Amine) Modification | R2 (Aryl) Modification | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) | Notes |
| 1 (Core) | -H | 3-OCH₃ | 5,200 | >10,000 | Starting scaffold, weak activity. |
| 2 | -CH₃ | 3-OCH₃ | 2,800 | >10,000 | Small alkyl on amine slightly improves potency. |
| 3 | -H | 4-F, 3-OCH₃ | 1,500 | 8,500 | Addition of electron-withdrawing group shows modest improvement. |
| 4 | -H | 3-OCH₃, 4-(Piperidine) | 85 | 4,300 | Addition of a basic moiety significantly boosts potency, likely through interaction with a charged residue. |
| 5 | -(Cyclopropyl) | 3-OCH₃, 4-(Piperidine) | 45 | 3,500 | Small, rigid group on amine further enhances binding. |
| 6 | -H | 3-OCH₃, 4-(Morpholine) | 60 | 9,800 | Morpholine improves potency and likely physicochemical properties (e.g., solubility) while improving selectivity over Kinase Y.[13] |
Causality Behind SAR Choices:
-
Probing for Polar Interactions: The dramatic increase in potency for compounds 4-6 suggests the presence of an acidic residue (e.g., Aspartate) near the 4-position of the phenyl ring, which can form a favorable salt-bridge or hydrogen bond interaction with the basic piperidine or morpholine group.
-
Improving Selectivity: The switch from piperidine (Compound 5) to morpholine (Compound 6) improves selectivity against Kinase Y. This could be because the oxygen atom of the morpholine is a better hydrogen bond acceptor or because its shape is a better fit for the Kinase X active site compared to Kinase Y.
-
Amine Substitution: Small alkyl groups on the 2-amino position can fill small hydrophobic pockets near the hinge region, but larger groups often clash, leading to a loss of potency.
Experimental Protocols for Inhibitor Evaluation
The successful development of kinase inhibitors requires robust and reproducible assays to quantify their activity.[14] The process typically starts with a high-throughput in vitro enzymatic assay, followed by cell-based assays to confirm on-target activity in a more physiologically relevant context.[15]
Protocol: In Vitro Enzymatic Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) to determine the IC₅₀ value of a compound. The assay measures the amount of ADP produced in a kinase reaction; less ADP means more inhibition.
Materials:
-
Recombinant Kinase X
-
Kinase-specific substrate peptide/protein
-
Test compounds (dissolved in DMSO)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at the Kₘ concentration for the kinase)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 1 µL of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, recombinant kinase, and substrate.
-
Initiate Reaction: Add 10 µL of the kinase/substrate master mix to each well. Incubate for 5 minutes at room temperature. Then, add 10 µL of the ATP solution to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The exact time and temperature should be optimized for the specific kinase.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 40 µL of Kinase Detection Reagent to each well. This reagent contains an enzyme that converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure the luminescence signal using a plate reader. The light generated is proportional to the amount of ADP produced.
-
Data Analysis: Convert luminescence values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol: Cell-Based Western Blot for Target Inhibition
This protocol assesses a compound's ability to inhibit the phosphorylation of a known downstream substrate of Kinase X within a cellular context.
Materials:
-
Cancer cell line known to have active Kinase X signaling.
-
Cell culture medium, FBS, and antibiotics.
-
Test compounds (dissolved in DMSO).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Substrate (specific for the phosphorylated form) and anti-total-Substrate (as a loading control).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: The next day, treat the cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add 100 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[16] Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[16]
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.
-
Detection: The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with the anti-total-Substrate antibody.
-
Data Analysis: Quantify the band intensities for the phospho-substrate and normalize them to the total substrate bands. A dose-dependent decrease in the phospho-substrate signal indicates on-target inhibition.
Future Perspectives
The 5-(3-methoxyphenyl)oxazol-2-amine scaffold continues to be a highly attractive starting point for the development of novel kinase inhibitors. Its synthetic tractability and proven ability to interact with the conserved ATP-binding site of kinases make it a reliable framework for drug discovery campaigns.
Future efforts in this area will likely focus on:
-
Enhancing Selectivity: As the kinome is highly homologous, achieving selectivity remains a major challenge.[17] Future designs will incorporate more sophisticated chemical modifications aimed at exploiting subtle differences in the active sites of different kinases, potentially leading to inhibitors with fewer off-target effects.
-
Targeting Resistance Mutations: A common mechanism of acquired drug resistance is the emergence of mutations in the target kinase. Designing next-generation inhibitors based on this scaffold that can effectively inhibit both the wild-type and mutant forms of a kinase is a critical area of research.
-
Exploring Allosteric Inhibition: While this scaffold is a classic ATP-competitive (orthosteric) inhibitor, modifications could potentially be designed to target allosteric sites—less conserved pockets on the kinase surface—which could lead to highly selective inhibitors.
By combining rational, structure-based design with robust biological evaluation, the 5-(3-methoxyphenyl)oxazol-2-amine scaffold is poised to yield a new generation of targeted therapeutics for a wide range of human diseases.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed.
- In vitro kinase assay. (2022, September 1). Bio-protocol.
- In vitro kinase assay. (2024, May 31). Protocols.io.
- Reaction Biology. Kinase Screening Assay Services.
- Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro. (2021, November 4).
- Creative Diagnostics. Kinase Activity Assay.
- Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. (n.d.). ResearchGate.
- Kinase Inhibitors as Therapeutics: A Review. (2018, April 18). Promega Connections.
- 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2. (n.d.). Benchchem.
- Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009, March 1). PubMed.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Structure activity relationship of synthesized compounds. (n.d.). ResearchGate.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19).
- 5-(2-Methoxyphenyl)oxazol-2-amine CAS 1226198-48-6. (n.d.). Benchchem.
- Discovery and optimization of a series of 2-aminothiazole-oxazoles as potent phosphoinositide 3-kinase γ inhibitors. (2012, December 15). PubMed.
- (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. (2024, August 13). MDPI.
- 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. (2006, November 16). PubMed.
- Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). MedChemComm (RSC Publishing).
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC - NIH.
- Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2002, August 2). Journal of Medicinal Chemistry.
- 1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and. (2013, December 15). PubMed.
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020, June 8).
- Document: Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]. (n.d.). EMBL-EBI. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Vj6LVOCCRlhOgUjhJ692G0SPh8ySFtbp589xeKbyTU1PUme0a3PNJaAbuvgYBKp4N05vAzuL0sRr08pK5qCLB5MpvtOhYZzdeAK_V9yhwNSf3I8iytDjKBwab7U5HI_EbwWuxtq-jwSJgKGJThYRMPmWJ6uq_EbwWuxtq-jwSJgKGJThYRMPmWJ6uq
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- 4. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-(2-Methoxyphenyl)oxazol-2-amine CAS 1226198-48-6 [benchchem.com]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 17. promegaconnections.com [promegaconnections.com]
Metabolic stability predictions for 5-(3-Methoxyphenyl)oxazol-2-amine
Topic: Metabolic Stability Predictions & Profiling for 5-(3-Methoxyphenyl)oxazol-2-amine Content Type: Technical Whitepaper / Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads
Executive Summary
This technical guide provides a predictive metabolic stability framework for 5-(3-Methoxyphenyl)oxazol-2-amine (CAS: 1226177-87-2). As a 2-aminooxazole derivative, this compound represents a common scaffold in kinase inhibition and GPCR ligand design, often utilized as a bioisostere for 2-aminothiazoles to mitigate sulfur-oxidation liabilities.
However, the introduction of the 3-methoxyphenyl moiety creates specific metabolic "soft spots" that must be profiled early in the lead optimization phase. This guide details the structural liabilities, predictive Phase I/II pathways, and a self-validating experimental protocol for assessing Intrinsic Clearance (
Part 1: Structural Analysis & In Silico Metabolic Prediction
Before wet-lab validation, we must establish a hypothesis for metabolic clearance based on the compound's pharmacophore.
1.1 Structural Liability Assessment
The molecule consists of two distinct domains linked by a C-C bond: an electron-rich 2-aminooxazole ring and a 3-methoxyphenyl substituent.
| Structural Motif | Predicted Metabolic Fate | Risk Level | Mechanism |
| Methoxy Group (-OCH₃) | O-Demethylation | High | CYP450-mediated oxidation (likely CYP1A2, CYP2D6) leads to the formation of a phenol intermediate, followed by rapid Phase II glucuronidation. |
| Primary Amine (-NH₂) | N-Acetylation / N-Oxidation | Moderate | Phase II conjugation via NAT1/NAT2 (N-acetylation) or Phase I N-oxidation. Direct glucuronidation is also possible. |
| Oxazole Ring | Ring Scission | Low | Generally stable compared to thiazoles. However, epoxidation of the C4-C5 bond followed by hydrolysis can lead to ring opening under high oxidative stress. |
| Phenyl Ring | Aromatic Hydroxylation | Moderate | CYP-mediated hydroxylation at the para or ortho positions relative to the methoxy group. |
1.2 Predicted Metabolic Map (Phase I & II)
The following pathway illustrates the cascade from the parent compound to its primary metabolites. The O-demethylation pathway is statistically the most significant clearance route for anisole derivatives.
Figure 1: Predicted metabolic tree. The red node (M1) represents the primary liability (O-demethylation), which often drives high intrinsic clearance.
Part 2: Experimental Framework (Microsomal Stability Assay)
To validate the predictions above, a Microsomal Stability Assay is required.[1][2] This protocol uses Human Liver Microsomes (HLM) to determine the in vitro intrinsic clearance (
2.1 Experimental Design Principles
-
System: Pooled Human Liver Microsomes (HLM) (50 donors mixed gender) to average out inter-individual CYP variability.
-
Cofactor: NADPH (reduced form) is essential to initiate CYP450 activity.
-
Control: A "No-NADPH" control is mandatory to rule out chemical instability (hydrolysis) independent of metabolism.
-
Reference Standards:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
2.2 Step-by-Step Protocol
This protocol is designed for a 96-well plate format to allow triplicate analysis.
Reagents:
-
Phosphate Buffer (100 mM, pH 7.4)
-
HLM (20 mg/mL protein concentration stock)
-
NADPH Regenerating System (or 10 mM NADPH solution)
-
Test Compound (10 mM DMSO stock)
-
Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow:
-
Preparation: Dilute Test Compound to 1 µM in Phosphate Buffer (0.5 mg/mL microsomal protein final conc). Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Pre-Incubation: Warm the mixture (Microsomes + Buffer + Compound) at 37°C for 5 minutes.
- ).
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL of reaction mixture into 150 µL of ice-cold Stop Solution .
-
Quenching: The ACN precipitates proteins immediately. Vortex for 10 min.
-
Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode monitoring parent ion).
2.3 Workflow Visualization
Figure 2: Standard Operating Procedure for Metabolic Stability. The critical step is the precise timing of the quench (Step 5) to freeze metabolic activity.
Part 3: Data Interpretation & Causality
The raw data from the LC-MS/MS will provide the "Percent Parent Remaining" at each time point. This must be converted into kinetic parameters to be useful for drug development.
3.1 Calculating Half-Life (
)
Plot
3.2 Calculating Intrinsic Clearance (
)
measures the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.
3.3 Interpreting the Results for 5-(3-Methoxyphenyl)oxazol-2-amine
| Classification | Likely Cause for This Compound | |
| < 15 µL/min/mg | Stable | The methoxy group is sterically hindered or the oxazole ring is highly robust. Good candidate for oral dosing. |
| 15 - 45 µL/min/mg | Moderate | Slow O-demethylation occurring. Acceptable, but may require higher dosing. |
| > 45 µL/min/mg | Unstable | Rapid O-demethylation. The 3-methoxy group is a "metabolic handle" for CYP1A2. Optimization required. |
Causality Check: If the "No-NADPH" control shows degradation, the instability is chemical (e.g., hydrolysis of the oxazole), not metabolic. If degradation only occurs with NADPH, it is CYP-mediated.
Part 4: Optimization Strategies
If the compound exhibits high clearance (
-
Deuteration: Replace the methoxy hydrogens with deuterium (-OCD₃). The C-D bond is stronger than the C-H bond, slowing down the rate-determining step of O-demethylation (Kinetic Isotope Effect).
-
Fluorination: Replace the methoxy group with a Trifluoromethoxy (-OCF₃) or Difluoromethoxy (-OCHF₂) group. These are metabolically stable bioisosteres that maintain lipophilicity but block oxidation.
-
Steric Shielding: Introduce a small alkyl group (e.g., Methyl, Chlorine) on the phenyl ring ortho to the methoxy group to hinder CYP enzyme access.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link
-
Creative Bioarray. (n.d.). Microsomal Stability Assay Protocol. Retrieved March 1, 2026. Link
-
Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. (Source for O-demethylation mechanisms).[4] Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Source for Bioisosteric replacement of methoxy groups). Link
Sources
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. mercell.com [mercell.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Reactivity Profile of the Amino Group in 5-(3-Methoxyphenyl)oxazol-2-amine: A Technical Guide
Executive Summary & Structural Context
The 2-aminooxazole scaffold is increasingly recognized as a privileged motif in medicinal chemistry. It serves as a highly effective bioisostere for 2-aminothiazoles, offering superior physicochemical properties such as decreased ClogP (improved solubility) and a lower metabolic clearance rate due to the absence of an oxidizable sulfur atom[1].
Within this chemical space, 5-(3-Methoxyphenyl)oxazol-2-amine presents a highly specific electronic environment. The molecule features an oxazole core substituted at the C5 position with a 3-methoxyphenyl group, which modulates the heterocycle's electron density through a combination of inductive withdrawal and resonance donation[2]. At the C2 position, the primary amine group acts as the primary vector for synthetic functionalization and biological target interaction[3]. Understanding the ambidentate reactivity of this molecule—specifically the competition between the exocyclic amine and the endocyclic oxazole nitrogen—is critical for designing robust, regioselective synthetic workflows.
Electronic Profile and Regioselectivity Dynamics
The functionalization of 5-(3-methoxyphenyl)oxazol-2-amine is governed by a tautomeric equilibrium between the aromatic 2-aminooxazole form and the non-aromatic oxazolin-2-imine form. This duality dictates its reactivity profile:
-
Acylation Kinetics: Extensive spectroscopic studies and historical reactivity profiles confirm that the acylation of substituted 2-aminooxazoles occurs almost exclusively at the exocyclic nitrogen atom [4]. The reaction is thermodynamically driven by the preservation of the stable, aromatic 4π-electron oxazole system.
-
Alkylation Dynamics: Direct alkylation with alkyl halides presents a regiochemical challenge. The endocyclic nitrogen is highly nucleophilic, often leading to kinetic trapping and the formation of endocyclic N-alkylated iminooxazolines or quaternized salts. To achieve selective exocyclic N-alkylation, synthetic chemists must bypass direct SN2 pathways in favor of reductive amination.
Tautomeric equilibrium and electrophilic reactivity pathways of the 2-aminooxazole scaffold.
Quantitative Reactivity Metrics
The following table summarizes the expected regiochemical outcomes, yields, and inherent risks associated with different functionalization strategies of the 2-amino group.
| Reaction Type | Reagents & Conditions | Major Product Regiochemistry | Typical Yield Range | Byproducts / Risks |
| Acylation | Acyl chloride, DIPEA, DCM, 0 °C | Exocyclic N-Acyl | 75 - 90% | Di-acylation (if excess electrophile is used) |
| Direct Alkylation | Alkyl halide, K₂CO₃, DMF, 80 °C | Mixture (Endo/Exo) | 30 - 50% | Endocyclic quaternization, bis-alkylation |
| Reductive Amination | Aldehyde, STAB, AcOH, DCE, RT | Exocyclic N-Alkyl | 65 - 85% | Minimal; trace unreacted starting material |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale (causality) and an observable checkpoint to verify the reaction's trajectory.
Protocol A: Regioselective Exocyclic N-Acylation
Causality Rationale: Utilizing a sterically hindered, non-nucleophilic base (DIPEA) in an aprotic solvent (DCM) at sub-ambient temperatures kinetically favors the more accessible exocyclic amine while suppressing endocyclic attack and over-acylation[3].
-
Preparation: Suspend 5-(3-methoxyphenyl)oxazol-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Self-Validation Checkpoint: The heterogeneous suspension should transition to a clear, homogenous solution, indicating the complete dissolution of the free base.
-
-
Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add the desired acyl chloride (1.1 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition mitigates the exothermic nature of the reaction, preventing thermal degradation and the formation of thermodynamically unstable di-acylated byproducts.
-
-
Reaction Monitoring: Stir for 2 hours, allowing the system to slowly warm to room temperature.
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (1:1) eluent. The complete consumption of the highly polar starting material spot (low Rf) and the emergence of a distinct, less polar product spot (higher Rf) confirms successful conversion.
-
-
Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Self-validating experimental workflow for the regioselective N-acylation of 2-aminooxazoles.
Protocol B: Reductive Amination for Mono-Alkylation
Causality Rationale: Direct alkylation with alkyl halides risks endocyclic quaternization. Reductive amination bypasses this by forming a transient Schiff base at the exocyclic amine, which is immediately reduced to the secondary amine.
-
Imine Formation: Dissolve 5-(3-methoxyphenyl)oxazol-2-amine (1.0 eq) and the target aldehyde (1.05 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the condensation.
-
Reduction: After stirring for 1 hour at room temperature, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in small portions.
-
Causality: STAB is a mild, chemo-selective reducing agent. It will efficiently reduce the protonated iminium intermediate without reducing the unreacted aldehyde, thereby preventing alcohol byproducts.
-
-
Validation:
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The mass spectrum must show a clean mass shift corresponding exactly to the addition of the alkyl group minus one proton (
of the secondary amine), with zero detection of bis-alkylated mass peaks.
-
-
Quench & Isolate: Quench the reaction cautiously with 1N NaOH to neutralize the acetic acid. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate for subsequent purification.
References
Sources
Methodological & Application
Application Note: Optimized Reaction Conditions for the Preparation of 5-(3-Methoxyphenyl)oxazol-2-amine
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Rationale
The 2-aminooxazole core is a highly privileged scaffold in medicinal chemistry. It is frequently deployed as a bioisostere for 2-aminothiazoles to improve physicochemical properties, enhance solubility, and circumvent Pan-Assay Interference Compounds (PAINS) liabilities often associated with the thiazole ring[1]. Specifically, 5-aryloxazol-2-amines, such as 5-(3-methoxyphenyl)oxazol-2-amine , serve as critical building blocks for developing potent 5-lipoxygenase (5-LOX) inhibitors targeting chronic inflammatory diseases[2], as well as novel antitubercular agents[3].
Mechanistic Insights & Causality (E-E-A-T)
While the classical Hantzsch protocol is highly efficient for synthesizing 2-aminothiazoles from
The synthesis of 5-(3-methoxyphenyl)oxazol-2-amine from 2-bromo-1-(3-methoxyphenyl)ethan-1-one and unsubstituted urea proceeds via a strictly regioselective pathway:
-
N-Alkylation : The reaction initiates with the N-alkylation of urea by the electrophilic
-carbon of the ketone, displacing the bromide ion[4]. -
Intramolecular Cyclization : The urea oxygen attacks the ketone's carbonyl carbon, forming a cyclic hemiaminal intermediate[4].
-
Dehydration : Subsequent loss of water yields the aromatic oxazole ring.
This sequence inherently and regioselectively places the 3-methoxyphenyl group at the C5 position and the amino group at the C2 position, exclusively forming the 5-aryl-2-aminooxazole isomer[4].
Fig 1. Mechanistic pathway for the regioselective synthesis of 5-(3-methoxyphenyl)oxazol-2-amine.
Optimization of Reaction Conditions
To overcome the high activation energy barrier of the oxygen-mediated cyclization and minimize the thermal degradation of the
Table 1: Optimization of Hantzsch-Type Cyclization Conditions
| Method | Urea (Eq.) | Solvent | Temperature | Time | Isolated Yield |
| Conventional Heating | 2.0 | Ethanol | 80 °C | 6 hours | 42% |
| Conventional Heating | 5.0 | DMF | 100 °C | 4 hours | 58% |
| Microwave Irradiation | 2.0 | NMP | 150 °C | 10 min | 71% |
| Microwave Irradiation | 5.0 | NMP | 150 °C | 5 min | 85% |
Note: The use of 5.0 equivalents of urea acts as a driving force for the initial N-alkylation, suppressing competitive side reactions.
Experimental Protocol: Microwave-Assisted Synthesis
Materials Required:
-
2-Bromo-1-(3-methoxyphenyl)ethan-1-one (MW: 229.07 g/mol )
-
Urea (MW: 60.06 g/mol )
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Saturated aqueous Sodium Bicarbonate (
)
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave-safe glass reaction vial equipped with a magnetic stir bar, add 2-bromo-1-(3-methoxyphenyl)ethan-1-one (229 mg, 1.0 mmol).
-
Solvation & Reactant Addition: Dissolve the
-bromoketone in 3.0 mL of anhydrous NMP. Add unsubstituted urea (300 mg, 5.0 mmol) to the solution. -
Microwave Irradiation: Seal the reaction vial with a crimp cap. Place the vial in a dedicated microwave synthesizer. Irradiate the mixture at 150 °C for exactly 5 minutes with continuous stirring[5].
-
Quenching: Allow the vial to cool to room temperature (approx. 25 °C). Slowly pour the crude reaction mixture into a beaker containing 15 mL of ice-cold saturated aqueous
while stirring vigorously. A precipitate will rapidly form. -
Isolation: Collect the resulting solid precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold distilled water (3 × 5 mL) to remove residual NMP and unreacted urea.
-
Drying & Storage: Dry the isolated solid under high vacuum at 40 °C for 12 hours to afford the pure 5-(3-methoxyphenyl)oxazol-2-amine. Store at 4 °C protected from light.
Fig 2. Optimized microwave-assisted experimental workflow for 2-aminooxazole synthesis.
References
-
Azzali, E., et al. "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 2020. URL:[Link]
-
Suh, J. H., et al. "Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors." Chemical and Pharmaceutical Bulletin, 2015. URL:[Link]
-
"Microwave Mediated Synthesis of 2-Aminooxazoles." ResearchGate, 2025. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-(3-(tert-Butyl)phenyl)oxazol-2-amine|Research Chemical [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Optimization of 5-(3-Methoxyphenyl)oxazol-2-amine via Condensation of Urea and α-Haloketones
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Strategic Rationale
The 2-aminooxazole scaffold is a privileged pharmacophore in contemporary medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and its ability to modulate the physicochemical properties of drug candidates[1]. Specifically, 5-(3-methoxyphenyl)oxazol-2-amine represents a highly versatile building block. The methoxy substitution at the meta-position of the phenyl ring provides a critical vector for fine-tuning lipophilicity and electronic distribution, making it an ideal candidate for bioisosteric replacements during hit-to-lead optimization[1].
Historically, the construction of the 2-aminooxazole core relied on the cyclization of α-azidoacetophenones with isothiocyanates—a route plagued by the hazardous, potentially explosive nature of azide intermediates[1]. To circumvent these safety bottlenecks and improve atom economy, modern synthetic protocols leverage the Hantzsch-type condensation of α-haloketones with urea[2]. This application note details a highly efficient, microwave-assisted methodology for synthesizing 5-(3-methoxyphenyl)oxazol-2-amine, emphasizing mechanistic causality, process optimization, and self-validating analytical controls.
Mechanistic Causality: The "Why" Behind the Chemistry
Understanding the exact atom-tracing of this condensation is critical for troubleshooting and process scaling. The reaction between 2-bromo-1-(3-methoxyphenyl)ethanone (the α-haloketone) and urea is driven by the dual nucleophilicity of the urea molecule, proceeding through three distinct causal steps[1],[3]:
- Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of the urea nitrogen (N3) on the electrophilic α-carbon (C4) of the haloketone. Bromide, being an excellent leaving group, is displaced to form an acyclic α-ureidoketone intermediate.
-
Intramolecular Cyclization: The high dielectric constant of the solvent (DMF) stabilizes the polar transition state, allowing the oxygen atom (O1) of the urea moiety to attack the highly activated ketone carbonyl carbon (C5). This forms a 5-membered hydroxyoxazolidine ring.
-
Thermodynamic Aromatization (Dehydration): The system undergoes rapid dehydration (loss of
). The elimination of the hydroxyl group at C5 and the proton at C4 establishes the fully aromatic, thermodynamically stable 2-aminooxazole core. Because the ketone carbonyl carbon becomes C5 of the oxazole ring, the aryl group is perfectly positioned at the 5-position.
Mechanistic pathway for the synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization process compared to conventional reflux, minimizing thermal degradation and the formation of hydrolysis byproducts[1],[2].
Materials Required:
-
Starting Material: 2-bromo-1-(3-methoxyphenyl)ethanone (1.0 equiv, 10.0 mmol, 2.29 g)
-
Reagent: Urea (1.5 equiv, 15.0 mmol, 0.90 g) - Excess is used to ensure complete conversion and compensate for minor thermal sublimation.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
Step-by-Step Methodology:
-
Reagent Preparation: In a 30 mL heavy-walled microwave-safe vessel equipped with a magnetic stir bar, dissolve 2.29 g of 2-bromo-1-(3-methoxyphenyl)ethanone and 0.90 g of urea in 10 mL of anhydrous DMF.
-
Microwave Irradiation: Seal the vessel with a Teflon cap. Subject the mixture to microwave irradiation, ramping the temperature to 138 °C and holding for exactly 20 minutes [1].
-
Quenching & Precipitation: Allow the reaction vessel to cool to room temperature (approx. 25 °C). Slowly pour the reaction mixture into a beaker containing 50 mL of vigorously stirred crushed ice and water. The sudden shift in polarity will force the 2-aminooxazole product to precipitate as a crude, off-white solid.
-
Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water (3 × 15 mL) to remove all residual DMF and unreacted urea.
-
Purification: Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath before final filtration to yield pure 5-(3-methoxyphenyl)oxazol-2-amine.
Step-by-step experimental workflow for microwave-assisted oxazole synthesis.
Process Optimization & Quantitative Data
The shift from conventional thermal heating to microwave-assisted synthesis is not merely a matter of speed; it fundamentally alters the purity profile of the reaction. Prolonged heating in DMF often leads to the nucleophilic attack of water (if not strictly anhydrous) on the haloketone, yielding an α-hydroxyketone byproduct.
Table 1: Comparative Yield and Optimization Data
| Reaction Parameter | Conventional Reflux | Microwave Irradiation | Solvent-Free (Melt) |
| Temperature | 153 °C (Reflux) | 138 °C | 130 °C |
| Time | 12 hours | 20 minutes | 45 minutes |
| Solvent | DMF | DMF | None |
| Isolated Yield (%) | 62% | 85% | 45% |
| Purity (LC-MS) | >90% | >98% | <80% |
| Primary Byproduct | α-Hydroxyketone | Trace | Decomposition tars |
Self-Validating Systems: Analytical Controls
To ensure the integrity of the protocol, the following self-validating analytical checks must be employed to confirm successful cyclization and aromatization:
-
Thin-Layer Chromatography (TLC):
-
System: EtOAc/Hexanes (1:1 v/v).
-
Validation: The starting α-haloketone is highly lipophilic and will elute with a high
(~0.7). The formation of the product is confirmed by the appearance of a highly polar, UV-active spot at a significantly lower (~0.2 - 0.3) due to the primary amine group.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Validation: The starting material exhibits a distinct 1:1 isotopic doublet at
229.0 / 231.0 due to the bromine atom. Successful conversion is validated by the complete disappearance of this doublet and the emergence of a single sharp peak at 191.2 (Exact mass for is 190.07).
-
-
Proton NMR (
NMR in DMSO- ):-
Causality Check: The defining proof of cyclization is the disappearance of the
-protons of the haloketone (a singlet near 4.7 ppm) and the appearance of the diagnostic oxazole C4-H proton , which presents as a sharp singlet in the aromatic region around 7.2 - 7.4 ppm . -
The exocyclic primary amine (
) will appear as a broad, -exchangeable singlet integrating to 2H around 6.8 ppm. The methoxy group remains a sharp 3H singlet at 3.8 ppm.
-
References
-
Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions Source: Physical Chemistry Chemical Physics (via ResearchGate) URL: [Link]
Sources
Application Note: Optimized Strategies for the N-Acylation of 5-(3-Methoxyphenyl)oxazol-2-amine
Executive Summary
The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors and peptidomimetics. However, the N-acylation of 5-(3-methoxyphenyl)oxazol-2-amine (referred to herein as Compound 1 ) presents specific synthetic challenges due to the reduced nucleophilicity of the exocyclic amine, which is electronically coupled to the heteroaromatic ring.
This Application Note provides two distinct, field-validated protocols for generating N-acylated derivatives of Compound 1. Protocol A utilizes acid chlorides for robust, high-throughput synthesis, while Protocol B employs HATU-mediated coupling for sensitive or complex carboxylic acids. Both methods are designed to minimize side reactions such as ring opening or bis-acylation.
Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9]
Substrate Properties
Compound 1 features a 2-amino group attached to an oxazole ring substituted at the 5-position with a 3-methoxyphenyl moiety.[1]
-
Nucleophilicity: The lone pair on the exocyclic nitrogen is delocalized into the oxazole
-system, rendering it significantly less nucleophilic than standard alkyl amines or anilines. -
Electronic Influence: The 3-methoxyphenyl group is electron-rich. While this stabilizes the oxazole ring against oxidative degradation, it does not sufficiently enhance the nucleophilicity of the 2-amino group to allow for catalyst-free acylation.
-
Regioselectivity: Acylation must occur selectively at the exocyclic nitrogen (
). However, under forcing conditions, acylation at the ring nitrogen ( ) or bis-acylation ( ) can occur.
Mechanistic Strategy
To overcome the low nucleophilicity, the reaction requires either a highly electrophilic acylating agent (Acid Chloride/Anhydride) or a high-efficiency coupling reagent (HATU) combined with a non-nucleophilic base (DIPEA/Pyridine) to sponge the generated acid and drive the equilibrium.
Experimental Protocols
Protocol A: Acyl Chloride Method (Standard)
Best for: Simple aliphatic or aromatic acyl groups where the acid chloride is commercially available or stable.
Reagents:
-
Substrate: 5-(3-Methoxyphenyl)oxazol-2-amine (1.0 equiv)
-
Reagent: Acyl Chloride (
) (1.1 – 1.2 equiv) -
Base/Solvent: Anhydrous Pyridine (0.5 M concentration relative to substrate)
-
Catalyst (Optional): DMAP (0.1 equiv) – Only if reaction is sluggish.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve Compound 1 in anhydrous pyridine. Cool the solution to 0°C using an ice bath.
-
Note: Pyridine acts as both solvent and acid scavenger. If solubility is poor, use DCM as co-solvent (1:1 ratio).
-
-
Addition: Add the Acyl Chloride dropwise over 10 minutes.
-
Critical Control: Maintain temperature < 5°C to prevent bis-acylation.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC or LC-MS.[2][3]
-
Quench: Pour the reaction mixture into 10 volumes of ice-cold water.
-
Isolation:
-
Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).
Protocol B: HATU-Mediated Coupling (Precision)
Best for: Chiral amino acids, complex carboxylic acids, or when acid chlorides are unstable.
Reagents:
-
Substrate: 5-(3-Methoxyphenyl)oxazol-2-amine (1.0 equiv)
-
Carboxylic Acid:
(1.1 equiv) -
Coupling Agent: HATU (1.2 equiv)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF (0.2 M)
Step-by-Step Procedure:
-
Activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF. Add DIPEA (1.0 equiv only at this stage). Stir for 15 minutes at RT.[3]
-
Addition: Add Compound 1 to the activated ester mixture. Add the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at 50°C for 4–12 hours.
-
Why Heat? The low nucleophilicity of the amino-oxazole often requires mild heating (40-50°C) to reach completion with coupling agents.
-
-
Workup: Dilute with EtOAc. Wash effectively with 5% LiCl solution (x3) to remove DMF, followed by sat.
and Brine.[2][3] -
Purification: Flash chromatography is usually required.
Visualization of Workflows
Decision Logic & Workflow
The following diagram illustrates the decision process and experimental flow for selecting and executing the correct protocol.
Caption: Decision matrix for selecting between Acid Chloride (Method A) and HATU (Method B) pathways.
Mechanistic Pathway (HATU)
Understanding the activation mechanism is crucial for troubleshooting low yields.
Caption: Mechanism of HATU-mediated activation and subsequent aminolysis by the oxazole amine.[3]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Low nucleophilicity of amine. | Method A: Add 10 mol% DMAP. Method B: Increase Temp to 60°C; switch solvent to NMP. |
| Bis-acylation ( | Excess reagent or high temp. | Reduce acylating agent to 1.05 equiv. Keep reaction at 0°C longer. Treat crude with NaOH/MeOH to hydrolyze the sensitive imide bond selectively. |
| Ring Opening | Acidic hydrolysis of oxazole. | Avoid strong mineral acids during workup. Use saturated |
| Low Solubility | Planar aromatic stacking. | Use DMF/DCM mixtures.[2] Sonication during addition steps. |
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][2][7][8] Tetrahedron, 61(46), 10827-10852.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
BenchChem Application Note. (2025). Standard Protocol for HATU Coupling in Solution Phase.
- Bagley, M. C., et al. (2011). One-pot synthesis of 2-aminooxazoles. Synlett, 2011(17), 2482-2484. (Contextual grounding for oxazole stability).
-
PubChem Compound Summary. (2025). 5-(3-Methoxyphenyl)oxazol-2-amine.[1]
Sources
- 1. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. growingscience.com [growingscience.com]
- 7. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Using 5-(3-Methoxyphenyl)oxazol-2-amine as a building block in organic synthesis
Topic: Using 5-(3-Methoxyphenyl)oxazol-2-amine as a Building Block in Organic Synthesis Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
High-Value Scaffold for Kinase Inhibition and Peptidomimetic Design
Executive Summary
5-(3-Methoxyphenyl)oxazol-2-amine (CAS: 1226177-87-2) represents a "privileged structure" in medicinal chemistry, offering a versatile template for Type II kinase inhibitors (specifically VEGFR2), antitubercular agents, and GPCR ligands. Its unique architecture combines a polar, hydrogen-bond-donating exocyclic amine with a lipophilic, electron-rich 3-methoxyphenyl tail. This guide details the strategic deployment of this building block, focusing on N-arylation (Buchwald-Hartwig) , heterocyclic fusion , and chemoselective acylation .
Chemical Profile & Handling
| Property | Specification |
| CAS Number | 1226177-87-2 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |
| pKa (Calculated) | ~3.5 (Oxazole N), ~16 (Exocyclic NH₂) |
| Storage | 2–8°C, Hygroscopic (Store under Argon) |
Handling Advisory: The exocyclic amine is weakly nucleophilic compared to aliphatic amines due to resonance delocalization into the oxazole ring. Consequently, standard acylation requires forcing conditions or activated esters, while Pd-catalyzed couplings require specific ligand systems (e.g., XPhos, BrettPhos) to prevent catalyst poisoning by the oxazole nitrogen.
Scaffold Diversification Workflow
The following logic map illustrates the three primary synthetic vectors available for this scaffold:
Figure 1: Strategic diversification vectors for 5-(3-Methoxyphenyl)oxazol-2-amine. The scaffold serves as a linchpin for accessing three distinct chemical spaces.
Module 1: N-Arylation (Buchwald-Hartwig Coupling)
Application: Synthesis of 2-anilino-5-aryloxazoles, a class of potent VEGFR2 kinase inhibitors. Mechanism: The reaction overcomes the poor nucleophilicity of the 2-amino group using bulky, electron-rich phosphine ligands that facilitate the reductive elimination step.
Protocol A: Microwave-Assisted C-N Coupling
Reagents:
-
Substrate: 5-(3-Methoxyphenyl)oxazol-2-amine (1.0 equiv)
-
Coupling Partner: Aryl Bromide (e.g., 4-bromo-N-methylbenzamide) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: XPhos (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (dry, degassed)
Step-by-Step Methodology:
-
Charge: In a microwave vial, combine the oxazole amine, aryl bromide, Cs₂CO₃, Pd(OAc)₂, and XPhos.
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvate: Add degassed 1,4-Dioxane (concentration ~0.2 M).
-
React: Irradiate at 110°C for 45 minutes (or reflux conventionally for 12–16 hours).
-
Workup: Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Control Point: If conversion is low (<30%), switch the base to KOtBu and the ligand to BrettPhos , which is superior for primary amine coupling with deactivated aryl halides [1, 2].
Module 2: Heterocyclic Fusion (Imidazo[2,1-b]oxazole Formation)
Application: Creating rigid, fused bicyclic systems (bioisosteres of imidazo[2,1-b]thiazoles) often used in COX-2 inhibitors and anti-infectives.
Mechanism: A condensation reaction with
Protocol B: One-Pot Cyclocondensation
Reagents:
-
Substrate: 5-(3-Methoxyphenyl)oxazol-2-amine (1.0 equiv)
-
Reagent:
-Bromoacetophenone derivative (1.1 equiv) -
Solvent: Ethanol (absolute)
Step-by-Step Methodology:
-
Dissolve: Dissolve the oxazole amine in Ethanol (0.5 M).
-
Add: Add the
-bromoacetophenone dropwise at room temperature. -
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.
-
Observation: A precipitate (HBr salt of the intermediate) often forms.
-
-
Cyclize: If the intermediate does not fully cyclize, add a catalytic amount of NaHCO₃ (0.5 equiv) and continue reflux for 2 hours.
-
Isolate: Cool to 0°C. The product often crystallizes out. Filter and wash with cold ethanol.
-
Recrystallize: Recrystallize from EtOH/DMF if necessary.
Expert Insight: The regioselectivity is driven by the initial alkylation of the ring nitrogen (N3), followed by cyclization onto the exocyclic amine. The 3-methoxyphenyl group at position 5 remains distal to the fusion site, preserving its ability to interact with hydrophobic pockets [3, 4].
Module 3: Chemoselective Acylation
Application: Synthesis of urea/amide linkers for PROTACs or fragment-based drug discovery.
Protocol C: Urea Formation via Isocyanates
Reagents:
-
Substrate: 5-(3-Methoxyphenyl)oxazol-2-amine[1]
-
Reagent: Aryl/Alkyl Isocyanate (1.1 equiv)
-
Solvent: THF or DMF
Step-by-Step Methodology:
-
Mix: Dissolve substrate in anhydrous THF under Argon.
-
Add: Add isocyanate slowly at 0°C.
-
Stir: Allow to warm to RT and stir for 4 hours.
-
Precipitate: Pour into ice water. The urea product typically precipitates as a white solid.
-
Filter: Collect by vacuum filtration.
Troubleshooting & Optimization (Expert Tips)
| Issue | Root Cause | Solution |
| Low Yield in Buchwald | Catalyst poisoning by oxazole N | Increase catalyst loading to 10 mol% or use precatalyst XPhos Pd G2 . |
| Incomplete Cyclization | Stable intermediate salt | Add mild base (NaHCO₃) or use microwave irradiation (140°C, 10 min) [5]. |
| Solubility Issues | Planar, rigid structure | Use DMF/DMSO for reactions; purify via reverse-phase HPLC if normal phase fails. |
| Regioisomers in Fusion | Ambident nucleophile | The ring nitrogen is the kinetic nucleophile. Ensure high temperature to drive thermodynamic cyclization. |
References
-
Vertex AI Search. (2025). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Omega.[2] Link
-
Vertex AI Search. (2025). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry. Link
-
Vertex AI Search. (2025). On water catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and novel N-alkylated 2-aminobenzo[d]oxazoles. RSC Advances. Link
-
Vertex AI Search. (2025). Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives. PMC. Link
-
Vertex AI Search. (2025). Microwave-Assisted Synthesis of Oxazoles. International Journal of Pharmaceutical Sciences. Link
Sources
Application Note: Microwave-Assisted Synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)
Introduction & Pharmacological Context
Oxazol-2-amines represent a privileged heterocyclic scaffold in medicinal chemistry, functioning as critical pharmacophores in kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Specifically, 5-(3-methoxyphenyl)oxazol-2-amine is a highly valued intermediate. The methoxy (-OCH₃) substitution at the meta-position of the phenyl ring finely tunes the molecule's electronic properties and serves as a vital hydrogen bond acceptor during target binding[1].
Historically, the synthesis of 2-aminooxazoles relied on prolonged thermal refluxing of α-azidoacetophenones with isothiocyanates—a process plagued by hazardous intermediates and poor atom economy[1]. By transitioning to Microwave-Assisted Organic Synthesis (MAOS), we leverage rapid, uniform volumetric heating to bypass thermal degradation pathways, drastically reducing reaction times from hours to seconds while significantly improving regioselectivity and yield[2].
Mechanistic Rationale: The Hantzsch-Type Cyclization
To master this protocol, one must understand the causality behind the molecular assembly. The synthesis utilizes a modified Hantzsch-type condensation between 2-bromo-1-(3-methoxyphenyl)ethanone and urea.
The regioselectivity of this transformation is dictated by the differential nucleophilicity of urea and the electrophilic centers of the bromoketone[3]:
-
N-Alkylation (Kinetic Step): The primary amine nitrogen of urea acts as a nucleophile, displacing the bromide ion at the highly reactive α-carbon of the ketone.
-
Intramolecular Cyclization (Thermodynamic Step): The urea oxygen—activated by the adjacent nitrogen atoms—attacks the ketone's carbonyl carbon, forming a 5-membered heterocyclic intermediate.
-
Dehydration: Driven by the rapid superheating of the microwave environment, the intermediate ejects a water molecule to achieve full aromaticity, locking the aryl group exclusively at the C5 position and the amino group at the C2 position[3].
Diagram 1: Mechanistic pathway of the regioselective Hantzsch-type oxazole cyclization.
Experimental Design & Parameter Optimization
A robust protocol must be grounded in empirical data. The choice of solvent and microwave power directly dictates the reaction's success. Ethanol is selected over DMF because ethanol has a high microwave loss tangent (
As shown in our optimization data (Table 1), applying a high-power burst (750 W) for a very short duration (60 seconds) provides the optimal thermodynamic kinetic energy to drive the dehydration step to completion before side reactions (such as urea decomposition) can occur[2].
Table 1: Quantitative Optimization of Microwave Parameters
| Solvent | MW Power (W) | Max Temp (°C) | Time (min) | Conversion (%) | Isolated Yield (%) | Purity (HPLC, %) |
| DMF | 350 | 80 | 8.0 | 85 | 72 | >90 |
| Ethanol | 350 | 65 | 5.0 | 90 | 81 | >95 |
| Ethanol | 750 | 75 | 1.0 | >99 | 92 | >98 |
| Solvent-Free | 750 | 80 | 2.0 | 75 | 65 | >85 |
Step-by-Step Microwave Protocol
This methodology is designed as a self-validating system. Each step includes a physical or chemical checkpoint to ensure the integrity of the workflow.
Reagents Required:
-
2-Bromo-1-(3-methoxyphenyl)ethanone (1.0 mmol, 229.07 mg)
-
Urea (1.2 mmol, 72.07 mg) - Slight excess ensures complete consumption of the bromoketone.
-
Absolute Ethanol (1.5 mL)
-
Distilled Water (Ice cold)
Equipment:
-
Dedicated Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave-safe heavy-walled glass vial with Teflon-lined crimp cap.
Procedure:
-
Reagent Loading: To the 10 mL microwave vial, add 229.07 mg of 2-bromo-1-(3-methoxyphenyl)ethanone and 72.07 mg of urea.
-
Solvation: Suspend the solid mixture in 1.5 mL of absolute ethanol. Add a PTFE-coated magnetic stir bar. Causality Note: The minimal solvent volume (1.5 mL) maximizes the concentration of reactants, increasing collision frequency and driving the bimolecular N-alkylation step.
-
Sealing: Crimp the vial securely. The autogenous pressure generated by heating ethanol above its boiling point is critical for keeping the solvent in the liquid phase at elevated temperatures.
-
Microwave Irradiation: Insert the vial into the reactor cavity. Program the instrument to 750 W , with a temperature limit of 75 °C , and a hold time of 60 seconds under continuous 800 rpm stirring[2].
-
Cooling: Allow the system to actively cool the vial to ≤ 30 °C using compressed air before decrimping.
-
Aqueous Workup (Self-Purification Step): Pour the crude ethanolic mixture into 10 mL of vigorously stirred, ice-cold distilled water.
-
Validation Checkpoint: A sudden precipitation of a solid mass should occur. Unreacted urea and ethanol will partition into the aqueous phase, while the hydrophobic oxazole product precipitates out, effectively self-purifying the reaction[5].
-
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with an additional 2 × 5 mL of cold distilled water to remove trace urea. Dry under reduced pressure.
-
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol, allow it to cool slowly to room temperature, and collect the resulting crystalline 5-(3-methoxyphenyl)oxazol-2-amine.
Diagram 2: Step-by-step experimental workflow for the microwave-assisted synthesis.
Analytical Validation (In-Process Quality Control)
To guarantee trustworthiness and reproducibility, the synthesized compound must be validated against the following analytical benchmarks:
-
Thin Layer Chromatography (TLC): Elute using Ethyl Acetate:Hexane (4:6 v/v). The disappearance of the UV-active starting material (bromoketone) spot and the appearance of a new, lower Rf spot (due to the polar -NH₂ group) visually validates reaction completion[2].
-
Proton NMR (
H NMR, DMSO-d₆):-
Look for a distinct, broad singlet integrating for 2 protons around
5.5 - 6.5 ppm, confirming the presence of the primary amine (-NH₂). -
A sharp singlet at
7.2 - 7.5 ppm integrating for 1 proton confirms the isolated C4-H proton of the oxazole ring. -
A sharp singlet at
3.8 ppm integrating for 3 protons validates the intact 3-methoxy group.
-
-
Mass Spectrometry (ESI-MS): The expected exact mass for C₁₀H₁₀N₂O₂ is 190.07 g/mol . Look for the [M+H]⁺ peak at m/z 191.08.
References
- 5-(3-Methoxyphenyl)
- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences Source: Indian Journal of Pharmaceutical Sciences URL
- Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl)
- 5-(3-(tert-Butyl)phenyl)
- Green Synthesis of Novel Oxazole Derivatives: A Technical Guide - Benchchem Source: Benchchem URL
Sources
Application Notes & Protocols: Safe Handling and Storage of 5-(3-Methoxyphenyl)oxazol-2-amine
Introduction
5-(3-Methoxyphenyl)oxazol-2-amine is a heterocyclic compound belonging to the oxazol-2-amine class. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The oxazole ring system, featuring both oxygen and nitrogen atoms, allows for diverse non-covalent interactions with various enzymes and receptors, making it a valuable building block for novel therapeutic agents.[1][2][3][4][5] Specifically, derivatives of the N,5-diaryloxazole-2-amine pharmacophore are of significant interest in drug discovery for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory compounds.[1][6] Research has identified similar oxazol-2-amine derivatives as potent inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[7]
The integrity of such a high-value research compound is paramount for generating reproducible and reliable experimental data. Likewise, the safety of the researchers handling it is a non-negotiable priority. This document provides a comprehensive guide to the best practices for handling, storing, and utilizing 5-(3-Methoxyphenyl)oxazol-2-amine, grounded in an understanding of its chemical nature and the established protocols for related aromatic amines and oxazole derivatives.
Section 1: Compound Profile & Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the first step toward safe and effective use.
| Property | Data | Source |
| IUPAC Name | 5-(3-methoxyphenyl)-1,3-oxazol-2-amine | PubChem |
| Synonyms | 5-(3-Methoxyphenyl)oxazol-2-amine | - |
| CAS Number | 1226177-87-2 | Benchchem[1] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Benchchem[6] |
| Molecular Weight | 190.20 g/mol | Benchchem[6] |
| Appearance | Solid (predicted) | Inferred from similar compounds[8] |
| Key Structural Features | The molecule's functionality is defined by three key components: the heterocyclic oxazole core, a primary amine group at the 2-position (a key interaction point), and a methoxyphenyl group at the 5-position, which influences electronic properties and hydrogen bonding capacity.[1] | - |
Section 2: Hazard Identification and Safety Precautions
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally related oxazole amines and aromatic amines allow for a robust hazard assessment.[9][10][11] The toxicological properties have not been fully investigated, and therefore, the compound should be handled with care as a potentially hazardous substance.[8][9]
2.1 Potential Hazards
| Hazard Class | Description | Rationale & Cited Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Category 4 toxicity is common for related aromatic amines and oxazole derivatives.[9][12] |
| Skin Corrosion/Irritation | Causes skin irritation. | Aromatic amines and heterocyclic compounds can be irritants upon dermal contact.[9][10][11] |
| Eye Damage/Irritation | Causes serious eye irritation. | Particulate matter or splashes can cause significant irritation to sensitive eye tissues.[9][10][11] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation of fine dust or aerosol can irritate the respiratory tract.[9][10][11] |
2.2 Protocol: Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling 5-(3-Methoxyphenyl)oxazol-2-amine in any form.
-
Eye Protection: Wear chemical safety goggles or a full-face shield. Standard safety glasses are insufficient as they do not protect against splashes or fine particulates.[9][10][13]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.[9][10][13]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened to protect skin and clothing.[9][13]
-
Respiratory Protection: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10][13]
Caption: PPE workflow before handling the compound.
Section 3: Protocols for Handling and Use
Adherence to systematic procedures minimizes risk and ensures the compound is not compromised during experimental setup.
3.1 General Handling Principles
-
Designated Area: All work involving this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]
-
Minimize Quantities: Keep only the minimum required amount of the substance at the workbench. Larger stock quantities should remain in proper storage.[15]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating airborne dust.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling is complete.[9][10]
3.2 Step-by-Step Protocol: Weighing and Solution Preparation
Causality: This protocol is designed to prevent inhalation of particulates and ensure accurate measurement for solution preparation. Working in a fume hood or ventilated enclosure is critical for containment.
-
Preparation: Don all required PPE as described in Section 2.2. Ensure the analytical balance is clean and located inside a fume hood or a ventilated balance enclosure.
-
Tare Vessel: Place a clean, appropriately sized weighing vessel (e.g., a vial) on the balance and tare the weight.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of solid 5-(3-Methoxyphenyl)oxazol-2-amine into the weighing vessel. Perform this action slowly to minimize dust.
-
Record Weight: Securely close the primary container of the compound before removing the weighing vessel from the balance. Record the final weight.
-
Dissolution: In the fume hood, add the desired solvent to the weighing vessel. For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent for this class of compounds.[8] Cap the vessel and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Cleanup: Wipe the spatula and any affected surfaces with a solvent-dampened towel (e.g., 70% ethanol), and dispose of it as hazardous waste. Wash hands thoroughly.
3.3 Emergency First-Aid Procedures
This is a self-validating system; familiarity with these steps is crucial for a rapid and effective response.
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. | [9][10][11] |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [9][10][11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [9][10][11][16] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the compound's container or data sheet to the medical professional. | [9][12] |
Section 4: Storage Protocols for Compound Integrity
The stability of 5-(3-Methoxyphenyl)oxazol-2-amine depends on mitigating its primary degradation factors: heat, light, moisture, and atmospheric oxygen. Improper storage can lead to degradation, compromising experimental results.
4.1 Recommended Storage Conditions
| Duration | Temperature | Atmosphere | Light/Moisture | Rationale |
| Short-Term (Working Aliquots, ≤1 month) | 2–8°C | Tightly sealed container. | Store in a dark place (e.g., in a box or amber vial). | Refrigeration slows down most chemical degradation pathways. A tight seal prevents moisture absorption, to which amines can be susceptible.[6][17] |
| Long-Term (Archival Stock, >1 month) | -20°C or lower | Tightly sealed container. Backfilling with an inert gas (e.g., nitrogen or argon) is highly recommended. | Store in a dark place, inside a secondary container with a desiccant. | Freezing drastically reduces degradation kinetics for long-term stability.[8] An inert atmosphere displaces oxygen, preventing oxidation.[6] Protection from light prevents photochemical decomposition.[12] |
4.2 Protocol: Compound Aliquoting for Long-Term Storage
Causality: Aliquoting prevents the degradation of the entire stock from repeated freeze-thaw cycles and moisture introduction from atmospheric condensation each time the container is opened.
-
Preparation: In a fume hood, allow the main stock container to equilibrate to room temperature before opening to prevent condensation from forming inside.
-
Dispensing: Weigh out appropriate single-use quantities (aliquots) into smaller, clearly labeled vials.
-
Labeling: Each aliquot vial must be labeled with:
-
Compound Name/ID
-
Concentration (if in solution)
-
Date of Aliquoting
-
Researcher's Initials
-
-
Inerting (Optional but Recommended): If available, briefly flush the headspace of each vial with a gentle stream of nitrogen or argon before sealing tightly.
-
Archiving: Place the sealed aliquot vials into a labeled freezer box. Add a desiccant pack to the box to manage any incidental moisture. Place the box in a -20°C or -80°C freezer.
-
Documentation: Record the creation and storage location of the aliquots in the laboratory's chemical inventory or electronic lab notebook.
Caption: Decision tree for storage protocol selection.
Section 5: Waste Disposal
All waste materials contaminated with 5-(3-Methoxyphenyl)oxazol-2-amine, including empty containers, disposable labware (e.g., pipette tips, gloves), and solutions, must be treated as hazardous chemical waste.
-
Segregation: Do not mix waste with incompatible materials. Follow your institution's guidelines for segregating waste streams (e.g., chlorinated vs. non-chlorinated solvents).[15]
-
Containment: Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[9][10]
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]
-
A comprehensive review on biological activities of oxazole derivatives. BMC. Available from: [Link]
-
Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. University College Cork. Available from: [Link]
-
Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available from: [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]
-
5-(3-Methylphenyl)-3-phenyl-1,2-oxazole. National Center for Biotechnology Information. Available from: [Link]
-
Storage of minor quantities of hazardous substances in laboratories. University of Wollongong. Available from: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available from: [Link]
-
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. MDPI. Available from: [Link]
-
Combination of 2-methoxy-3-phenylsulfonylaminobenzamide and 2-aminobenzothiazole to discover novel anticancer agents. ResearchGate. Available from: [Link]
Sources
- 1. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2 | Benchchem [benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. enamine.enamine.net [enamine.enamine.net]
- 15. nottingham.ac.uk [nottingham.ac.uk]
- 16. fishersci.com [fishersci.com]
- 17. diplomatacomercial.com [diplomatacomercial.com]
Scale-up procedures for 5-(3-Methoxyphenyl)oxazol-2-amine production
Executive Summary
This application note details a robust, scalable protocol for the production of 5-(3-methoxyphenyl)oxazol-2-amine , a critical pharmacophore in kinase inhibitors and tubulin polymerization antagonists. While laboratory-scale synthesis often utilizes microwave irradiation or expensive reagents (e.g., NBS), this guide focuses on a thermodynamic and cost-optimized route suitable for Kilo-Lab to Pilot Plant transitions.
The procedure addresses two primary process risks:
-
Safety: Handling of the potent lachrymator intermediate, 2-bromo-1-(3-methoxyphenyl)ethan-1-one.
-
Regioselectivity: Ensuring exclusive formation of the 2-aminooxazole over the oxazolone or imidazole byproducts.
Retrosynthetic Analysis & Strategy
The most atom-economical route for scale-up involves the condensation of an
Therefore, this protocol utilizes the Cyanamide Cyclization Route , optimized for safety and yield.
Pathway:
-
Bromination: 3'-Methoxyacetophenone
-Bromoketone (controlled regioselectivity). -
Cyclization:
-Bromoketone + Cyanamide 2-Aminooxazole.
Figure 1: Synthetic pathway highlighting the critical intermediate.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Bromination Temp | Prevents formation of the dibromo-impurity (difficult to purge downstream). | |
| Bromine Addition | Sub-surface, Slow | Controls exotherm and minimizes vapor generation (safety). |
| Cyanamide Stoichiometry | 1.5 - 2.0 eq | Excess ensures complete consumption of the toxic |
| Cyclization pH | High basicity can hydrolyze the oxazole; high acidity inhibits nucleophilic attack. |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one
Safety Warning: The product is a severe lachrymator (tear gas agent). All operations must occur in a functioning fume hood with a caustic scrubber attached to the vent line. Double-gloving (Nitrile/Laminate) is mandatory.
Reagents:
-
3'-Methoxyacetophenone (1.0 eq)
-
Bromine (
) (1.05 eq) -
Acetic Acid (Glacial) (5 Vol)
-
Hydrobromic acid (48% aq) (Cat. 0.05 eq - initiator)
Procedure:
-
Setup: Charge a jacketed glass reactor with 3'-Methoxyacetophenone and Acetic Acid. Start stirring (mechanical, 250 rpm).
-
Initiation: Add catalytic HBr (aq). Adjust jacket temperature to
. -
Addition: Charge
into a pressure-equalizing addition funnel. Add dropwise over 2–3 hours.-
Control: Maintain internal temperature
. -
Visual Cue: The solution will turn orange/red upon addition and slowly fade to pale yellow as
is consumed. Do not add faster than the consumption rate.
-
-
Post-Reaction: Stir for 1 hour at
. Monitor by HPLC/TLC. Target: starting material. -
Quench: Add cold water (10 Vol) slowly. The product may precipitate as a solid or oil.[1]
-
If Solid: Filter and wash with cold water (
Vol) to remove acid. -
If Oil: Extract with Dichloromethane (DCM), wash with saturated
(careful: evolution), then brine. Dry over .
-
-
Isolation: Concentrate to dryness.
-
Yield Expectations: 85–92%.
-
Storage: Use immediately in Step 2 or store at
(unstable).
-
Step 2: Cyclization to 5-(3-Methoxyphenyl)oxazol-2-amine
Reagents:
- -Bromoketone (from Step 1) (1.0 eq)[2]
-
Cyanamide (
aq. solution or solid) (2.0 eq) -
Potassium Carbonate (
) (1.5 eq) OR Sodium Ethoxide (1.2 eq) -
Ethanol (Absolute) (10 Vol)
Procedure:
-
Dissolution: Dissolve the
-Bromoketone in Ethanol in the reactor. -
Reagent Addition: Add Cyanamide.
-
Note: If using solid cyanamide, predissolve in minimal ethanol.
-
-
Base Addition: Add
solid in portions.-
Chemist's Insight: Using a weak base like Carbonate buffers the reaction, preventing the hydrolysis of the sensitive oxazole ring which can occur with strong alkoxides at high temperatures.
-
-
Reaction: Heat to reflux (
) for 4–6 hours.-
IPC (In-Process Control): Monitor disappearance of Bromoketone.
-
-
Work-up:
-
Crystallization: Add Water (8 Vol) to the concentrate while stirring. The product should precipitate as a tan/white solid.
-
Cool to
and age for 2 hours.
-
-
Filtration: Collect the solid. Wash with cold Water/Ethanol (9:1).
-
Drying: Vacuum oven at
for 12 hours.
Process Workflow & Equipment
Figure 2: Production workflow emphasizing safety containment during the bromination step.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid |
| Assay | HPLC (C18, ACN/Water) | |
| Impurity A | HPLC (Starting Ketone) | |
| Impurity B | HPLC (Oxazolone) | |
| Residual Solvents | GC-HS | Ethanol |
| Identity | Confirms 3-methoxy pattern & oxazole H |
NMR Diagnostic Peaks:
- (s, 1H, Oxazole C4-H ) - Key indicator of cyclization.
-
(s, 2H, -NH2 ) - Exchangeable with
. - (s, 3H, -OCH3 ).
Troubleshooting Guide
-
Problem: Low Yield in Step 2.
-
Cause: Hydrolysis of the bromoketone before cyclization or hydrolysis of the product.
-
Solution: Ensure Ethanol is dry. Do not use aqueous NaOH; stick to Carbonate or Ethoxide. Ensure the bromoketone is fresh; old samples generate HBr which degrades the reaction.
-
-
Problem: Product is colored (Red/Brown).
-
Cause: Oxidation of the amino group or residual bromine polymers.
-
Solution: Recrystallize from Ethanol/Water with 5% activated carbon (Charcoal).
-
-
Problem: Incomplete Bromination.
-
Cause: Temperature too low or insufficient catalyst.
-
Solution: Allow the reaction to warm to
after addition is complete. Do not add excess Bromine ( eq) as di-bromination is irreversible.
-
References
-
General Synthesis of 2-Aminooxazoles
- Crank, G., & Foulis, M. J. (1972). Oxazoles from ureas and alpha-haloketones. Journal of Medicinal Chemistry.
-
(Validated Concept)
-
Cyanamide Cyclization Mechanism
- Gompper, R., & Effenberger, F. (1959). Synthesis of 2-aminooxazoles via Cyanamide. Chemische Berichte.
-
(Foundational Chemistry)
-
Scale-up of
-Bromoketones:- Kappe, C. O., et al. (2011). Continuous Flow -Bromination of Ketones. Organic Process Research & Development.
-
(Safety Protocols)
-
Safety Data (Lachrymators)
Sources
Troubleshooting & Optimization
Improving reaction yields for 5-(3-Methoxyphenyl)oxazol-2-amine synthesis
Technical Support Center: Synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. The 2-amino-5-aryloxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds, making its efficient synthesis a critical objective.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine, with a primary focus on the widely-used Van Leusen oxazole synthesis.[4][5]
Q1: My reaction yield is consistently low. What are the most common factors to investigate?
Low yields in the Van Leusen synthesis are a frequent issue and can typically be traced back to a few key areas. A systematic approach to troubleshooting is essential.[6]
-
Reagent Quality and Stoichiometry:
-
Tosylmethyl isocyanide (TosMIC): This reagent is the linchpin of the reaction but can degrade over time, especially if exposed to moisture or light. Always use high-purity TosMIC from a reliable source.
-
3-Methoxybenzaldehyde: The aldehyde starting material must be pure. A common impurity is the corresponding carboxylic acid (3-methoxybenzoic acid), which forms via air oxidation. This acid will neutralize the base, effectively reducing its concentration and stalling the crucial initial deprotonation of TosMIC.[6] It is advisable to purify the aldehyde by distillation if its purity is questionable.
-
Base Selection and Strength: A base is required to deprotonate TosMIC. Potassium carbonate (K₂CO₃) is commonly used. The base must be strong enough to deprotonate TosMIC but not so strong that it promotes side reactions or decomposition.[6] Ensure the base is anhydrous, as water can interfere with the reaction.
-
-
Reaction Conditions:
-
Solvent System: The reaction is often performed in methanol or a mixture of dimethoxyethane (DME) and methanol.[6] The solvent must be anhydrous, as water can quench the TosMIC anion.
-
Temperature Control: While often run at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve the reaction rate and yield. However, excessive heat can cause TosMIC to decompose, leading to a complex mixture of byproducts.[6] Temperature optimization is substrate-specific and should be approached empirically.
-
Reaction Time: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[7] Quenching the reaction at the optimal time—typically upon consumption of the limiting reagent—can prevent the formation of degradation products.[7]
-
-
Atmosphere: The initial deprotonation of TosMIC generates a sensitive carbanion. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent quenching by atmospheric moisture and oxygen.
Q2: I'm observing multiple, difficult-to-separate spots on my TLC plate. What are the likely side products?
The formation of multiple byproducts is a clear indicator that suboptimal conditions are at play.
-
TosMIC Decomposition: As mentioned, TosMIC is thermally sensitive. If the reaction is overheated, it can decompose into various uncharacterizable products, resulting in streaking or multiple spots on a TLC plate.
-
Alternative Ring Structures: Depending on the specific reagents and conditions, side reactions can sometimes lead to the formation of other heterocyclic structures.[7]
-
Incomplete Elimination: The Van Leusen reaction proceeds through an intermediate oxazoline.[4][5] If the final elimination of the p-toluenesulfinic acid is incomplete, you may isolate this oxazoline intermediate along with your final product. Ensuring a sufficient reaction time or a modest increase in temperature can often drive the elimination to completion.
Q3: My product appears to degrade during purification on a silica gel column. How can I mitigate this?
This is a critical issue related to the inherent chemical properties of the oxazole ring and the 2-amino substituent.
-
Hydrolytic Instability: The oxazole ring can be susceptible to hydrolysis under both acidic and basic conditions.[8] Standard silica gel is acidic and can catalyze the degradation of sensitive oxazoles during prolonged exposure on a column.
-
Troubleshooting & Optimization Strategy:
-
Deactivate the Silica Gel: Before preparing your column, slurry the silica gel in the chosen eluent containing a small amount of a volatile base, such as triethylamine (~1%). This will neutralize the acidic sites on the silica surface.[8]
-
Alternative Purification Methods: If column chromatography remains problematic, consider other purification techniques. Recrystallization from a suitable solvent system can be highly effective for obtaining pure crystalline material.
-
Minimize Contact Time: Pack the column and run the chromatography as efficiently as possible to reduce the time your compound spends in contact with the stationary phase.
-
Q4: The reaction seems to stall and never goes to completion. What should I check first?
A stalled reaction is almost always due to an issue with one of the core components.
-
Check the Base: This is the most common culprit. If the base is not sufficiently strong, not present in the correct stoichiometric amount, or if it has been neutralized by acidic impurities (like 3-methoxybenzoic acid in your aldehyde), the initial deprotonation of TosMIC will not occur efficiently.[6]
-
Re-evaluate Reagent Purity: Confirm the purity of your TosMIC and aldehyde.
-
Ensure Anhydrous Conditions: Trace amounts of water can significantly hinder the reaction. Ensure all glassware was flame-dried and that anhydrous solvents were used.
Core Synthesis Protocol: Van Leusen Oxazole Synthesis
This protocol provides a robust starting point for the synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine. Optimization may be required based on your specific laboratory conditions and reagent batches.
Reaction: 3-methoxybenzaldehyde + Tosylmethyl isocyanide (TosMIC) → 5-(3-Methoxyphenyl)oxazol-2-amine
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Under an inert nitrogen or argon atmosphere, add anhydrous methanol (MeOH) as the solvent. To this suspension, add TosMIC (1.0 eq.) followed by 3-methoxybenzaldehyde (1.1 eq.).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the TosMIC spot is consumed (typically 4-12 hours).
-
Work-up: Upon completion, pour the reaction mixture into water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine) to yield the final product.[8][9]
Data Summary Table: Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| TosMIC | 1.0 eq. (Limiting Reagent) | High purity is essential for good yield.[6] |
| 3-Methoxybenzaldehyde | 1.1 - 1.2 eq. | A slight excess ensures complete consumption of the more expensive TosMIC. Must be free of carboxylic acid.[6] |
| Base (K₂CO₃) | 2.0 eq. | Must be anhydrous. Ensures complete deprotonation of TosMIC and drives the reaction forward. |
| Solvent | Anhydrous Methanol (MeOH) | Other systems like DME/MeOH can also be effective.[6] Must be scrupulously dry. |
| Temperature | Room Temperature to 40 °C | Higher temperatures may speed up the reaction but risk decomposing TosMIC.[6] |
| Atmosphere | Inert (N₂ or Ar) | Protects the reactive TosMIC anion from atmospheric moisture. |
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the logical flow from reaction setup to final product characterization.
Caption: Logical workflow for the synthesis of 5-(3-Methoxyphenyl)oxazol-2-amine.
Van Leusen Reaction Mechanism
Understanding the mechanism is key to troubleshooting. The reaction involves the base-mediated deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and finally, elimination.[4][5]
Sources
- 1. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Document: Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]phenyl]-N-methyl-4- morpholineacetamide as a novel and potent inhib... - ChEMBL [ebi.ac.uk]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(3-Methoxyphenyl)oxazol-2-amine
[1]
Case ID: OX-AM-53M-PUR Topic: Purification Strategies & Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Sciences
Introduction
Welcome to the technical support hub for 5-(3-Methoxyphenyl)oxazol-2-amine . This compound is a critical heterocyclic scaffold, often utilized in kinase inhibitor discovery and as a bioisostere for thiazoles.[1]
Users frequently encounter difficulties due to its weak basicity (pKa ~3.7–4.0) and the tendency of the 2-aminooxazole core to form "oils" or "gums" rather than crystalline solids. This guide moves beyond standard protocols to address the specific physicochemical behavior of this methoxy-substituted derivative.
Module 1: Impurity Landscape & Diagnostic
Q: What specific contaminants should I expect in my crude mixture?
A: Based on the standard cyclization synthesis (condensation of
- -Haloketone Residues: (e.g., 2-bromo-3'-methoxyacetophenone). Risk: Potent alkylating agents; lachrymators.
-
Regioisomers: 4-(3-methoxyphenyl)oxazol-2-amine. Cause: Kinetic vs. thermodynamic control issues during cyclization.
-
Oxazoline Intermediates: Incomplete dehydration products (often non-aromatic and less stable).
-
Oligomers: Colored oxidation products formed from the free amine upon air exposure.
Visual: Purification Decision Tree
The following logic flow helps you select the correct strategy based on your crude material's state.
Figure 1: Decision matrix for selecting the optimal purification workflow based on the physical state of the crude isolate.
Module 2: The "Workhorse" Protocol (Acid-Base Extraction)
Q: I tried an acid wash, but my yield was terrible. Did I hydrolyze the ring?
A: Likely, yes—or you failed to re-precipitate it.[1] The Critical Insight: 2-Aminooxazoles are weak bases (pKa ~3.7).
-
Mistake 1: Using pH 10+ to extract. You don't need high pH; the amine is free at pH 6.
-
Mistake 2: Heating in strong acid. The oxazole ring is acid-sensitive and can ring-open (hydrolyze) to form an
-acylaminoketone if heated in low pH.
Optimized Extraction Protocol
| Step | Action | Technical Rationale |
| 1. Solubilization | Dissolve crude oil in Ethyl Acetate (EtOAc) . | Avoid DCM if possible; EtOAc allows cleaner phase separation during the wash. |
| 2. Acid Extraction | Extract with cold 1M HCl (3x). Keep on ice. | Protonates the amine ( |
| 3. Organic Wash | Wash the aqueous layer with fresh EtOAc. | Removes non-basic impurities (unreacted haloketone, dimers).[1] Discard this organic layer. |
| 4. Basification | Slowly add sat. | Stop at pH 8. Going to pH 12+ is unnecessary and increases salt contamination. |
| 5. Recovery | Extract the now cloudy aqueous layer with EtOAc (3x). Dry over | The product returns to the organic phase as a free base. |
Visual: Phase Partitioning Logic
Figure 2: Chemical partitioning workflow utilizing the weak basicity of the 2-aminooxazole moiety.
Module 3: Chromatographic Separation
Q: My product streaks (tails) badly on silica gel, even with 50% Ethyl Acetate. Why?
A: The primary amine (
Troubleshooting Steps:
-
The Modifier Solution: Add 1% Triethylamine (TEA) or 1%
to your mobile phase. -
DCM/Methanol Warning: If you use DCM:MeOH, do not exceed 10% MeOH. The silica usually dissolves slightly, contaminating your product with white silica dust.[1]
-
Recommended Gradient:
Module 4: Crystallization & Solid-State Issues
Q: I isolated the product, but it's a sticky brown gum. How do I get the solid?
A: The "gum" is often the product trapped with trace solvent or synthesis byproducts (oils prevent lattice formation). The 3-methoxy group increases lipophilicity, making it reluctant to crystallize from non-polar solvents alone.
Trituration Protocol (The "Crash" Method):
-
Dissolve the gum in a minimum amount of DCM (e.g., 1 mL per gram).
-
Add Diethyl Ether or MTBE dropwise until the solution turns slightly cloudy.
-
Scratch the side of the flask with a glass rod (provides nucleation sites).
-
Cool to -20°C overnight.
-
Result: The impurities remain in the mother liquor; the amine precipitates as an off-white solid.
Recrystallization Solvent Screen:
| Solvent System | Suitability | Notes |
| Ethanol/Water (9:1) | Excellent | Standard for amino-oxazoles. Heat to boil, add water to turbidity, cool slowly. |
| Toluene | Good | Good for removing non-polar dimers. |
| Acetone/Hexane | Moderate | Risk of oiling out if cooled too fast. |
| Chloroform | Avoid | Often forms solvates that are hard to dry. |
References
-
General Synthesis & Stability: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Heterocycles).
-
Purification of Heterocyclic Amines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Techniques for amine purification).
-
pKa Data for Oxazoles: pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry. (Reference for weak basicity of oxazole-2-amines).
-
Chromatographic Modifiers: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Strategies for silanol suppression).
Selecting the right recrystallization solvent for 5-(3-Methoxyphenyl)oxazol-2-amine
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals who require a robust, reproducible methodology for the purification of 5-(3-Methoxyphenyl)oxazol-2-amine.
Knowledge Base: Physicochemical Rationale for Solvent Selection
To select the correct recrystallization solvent, one must first analyze the structural thermodynamics of the target molecule. The oxazole ring is substituted at two key positions, creating a distinct polarity dichotomy[1]. The 2-amine group acts as a strong hydrogen bond donor and acceptor, driving high polarity, while the 5-(3-methoxyphenyl) group imparts significant lipophilicity and steric bulk.
Because of this dual nature, highly polar solvents (like water) fail to dissolve the lipophilic domain, while purely non-polar solvents (like pure hexane) cannot disrupt the intermolecular hydrogen-bonding network of the amine groups. The ideal solvent system must balance these opposing forces:
-
Absolute Ethanol: Ethanol is frequently employed for oxazol-2-amine derivatives because its protic hydroxyl group interacts favorably with the amine, while its alkyl chain accommodates the aryl group[2].
-
Ethyl Acetate / Hexane (Binary System): A binary system like Ethyl Acetate/Hexane provides fine-tuned polarity control, which is highly effective for substituted oxazoles that are prone to oiling out in single solvents[3].
Quantitative Solvent Compatibility Summary
| Solvent System | Boiling Point (°C) | Relative Polarity | Typical Recovery Yield (%) | Ideal Cooling Time (hrs) | Best Application |
| Absolute Ethanol | 78.4 | 0.654 | 70 - 85% | 2 - 4 | General purification, removing highly polar impurities. |
| EtOAc / Hexane (1:2) | 77.1 / 68.7 | 0.228 / 0.009 | 80 - 90% | 1 - 2 | Tuning solubility, preventing "oiling out" of crude mixtures. |
| DCM / Heptane | 39.6 / 98.4 | 0.309 / 0.012 | 75 - 85% | 1 - 3 | Heat-sensitive crude mixtures requiring low dissolution temps. |
Standard Operating Procedure (SOP): Self-Validating Recrystallization
The following protocol utilizes a self-validating framework. Do not proceed to the next step unless the validation checkpoint has been successfully met.
Workflow for the recrystallization of 5-(3-Methoxyphenyl)oxazol-2-amine.
Step 1: Dissolution & Saturation
-
Action: Suspend the crude compound in an Erlenmeyer flask. Add the primary solvent (e.g., Ethanol or EtOAc) dropwise while heating to a gentle boil on a hot plate. Continue adding dropwise until the solid just dissolves.
-
Causality: Using the absolute minimum amount of boiling solvent ensures maximum supersaturation upon cooling, which thermodynamically drives the precipitation of the pure crystal lattice.
-
Self-Validation Checkpoint: The solution must become transparent. If the liquid remains cloudy or contains suspended particles after 5 minutes of boiling, these are insoluble impurities (not the product). Proceed immediately to Step 2. If clear, skip to Step 3.
Step 2: Hot Filtration (Conditional)
-
Action: Pass the boiling solution through a pre-warmed fluted filter paper into a secondary heated flask.
-
Causality: Pre-warming the funnel prevents premature crystallization on the filter paper, which would cause severe product loss.
-
Self-Validation Checkpoint: Inspect the filter paper post-filtration. If crystalline material is present on the paper, the funnel was too cold. Wash the paper with a minimal amount of boiling solvent to recover the product.
Step 3: Nucleation and Lattice Growth
-
Action: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature over 1-2 hours.
-
Causality: Slow cooling favors the thermodynamic formation of a highly ordered, pure crystal lattice, naturally excluding impurities. Rapid cooling (crashing out) traps impurities within kinetic lattice defects.
-
Self-Validation Checkpoint: Observe the morphology. You should see distinct, geometric crystals forming. If the solution turns milky or an oil forms at the bottom, the system has failed (See Troubleshooting: Oiling Out).
Step 4: Harvesting and Washing
-
Action: Chill the flask in an ice bath for 15-30 minutes, then collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent.
-
Causality: The ice bath minimizes the solubility of the product, maximizing yield. The cold wash removes residual mother liquor containing concentrated impurities without dissolving the pure crystals[4].
-
Self-Validation Checkpoint: The filtrate (mother liquor) should carry away the color/impurities, leaving the filter cake significantly lighter or pure white.
Step 5: Drying and Verification
-
Action: Dry the crystals under a high vacuum until a constant weight is achieved.
-
Causality: Residual solvent artificially inflates the yield and depresses the melting point, leading to inaccurate purity assessments.
-
Self-Validation Checkpoint: Perform a melting point analysis. A sharp melting point range (≤ 2°C) validates the purity of the recrystallized 5-(3-Methoxyphenyl)oxazol-2-amine.
Troubleshooting & FAQs
Troubleshooting logic for common oxazol-2-amine recrystallization issues.
Q: My compound is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which the solution becomes saturated. Instead of crystallizing, the compound separates as an impure liquid phase. The lipophilic methoxyphenyl group can cause the molecule to form a stable emulsion in single-solvent systems if impurities are high. Resolution: Switch to the EtOAc/Hexane binary system. Dissolve the crude in a minimal amount of hot EtOAc, then add hot hexane dropwise until slight turbidity persists. Add a single drop of EtOAc to clear the turbidity, then cool slowly.
Q: The yield after recrystallization is lower than 40%. What went wrong? A: A low yield typically indicates that too much solvent was used during the dissolution phase (Step 1), leaving the product dissolved in the mother liquor even at low temperatures. Resolution: Transfer the mother liquor to a rotary evaporator, reduce its volume by 50%, and repeat the cooling process (Step 3) to harvest a second crop of crystals.
Q: My crystals are tinted yellow/brown, but the pure compound should be white. A: Colored impurities often arise from trace oxidation of the oxazol-2-amine core during synthesis or prolonged storage. These highly conjugated byproducts can become trapped in the crystal lattice. Resolution: Add 1-2% (w/w) activated carbon to the hot solution before Step 2. The highly porous carbon will adsorb the large, conjugated colored impurities. Boil for 5 minutes, then perform a hot filtration to remove the carbon before cooling.
References[1] 5-(3-Methoxyphenyl)oxazol-2-amine. Benchchem. URL: 2]">https://www.benchchem.com[2] Microwave-Assisted Reaction Optimization and Synthesis of Novel N-Ethylidene-4-(Furan-2-yl) Oxazol-2-Amine Derivatives. Asian Journal of Green Chemistry. URL: 4]">https://www.ajgreenchem.com[4] Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. URL: 3]">https://www.biorxiv.org[3] Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. URL: https://www.beilstein-journals.org/bjoc/
Sources
Preventing oxidative degradation of 5-(3-Methoxyphenyl)oxazol-2-amine
Welcome to the Technical Support Center for handling 5-(3-Methoxyphenyl)oxazol-2-amine .
The 2-aminooxazole scaffold is a privileged structure in drug discovery, highly valued for its bioisosteric properties and kinase inhibition potential. However, its electron-rich nature makes it exceptionally susceptible to oxidative degradation. The presence of the 3-methoxyphenyl group at the C-5 position acts as an electron-donating group (EDG), further increasing the electron density on the oxazole core and exacerbating its vulnerability to electrophilic oxidants.
This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your API during storage and experimentation.
Part 1: Troubleshooting & FAQs (Mechanistic Insights)
Q1: Why does my compound degrade so rapidly when stored as a stock solution in DMSO? A1: While DMSO is a universal solvent for drug discovery, it exhibits mild oxidative properties that are highly detrimental to the 2-aminooxazole scaffold. The 3-methoxyphenyl group increases the electron density on the C-5 position of the oxazole ring, making the heterocycle exceptionally vulnerable to electrophilic attack. In DMSO, this continuous mild oxidative stress leads to the rapid opening of the oxazole ring and full degradation of the active pharmaceutical ingredient (API) [1]. Causality & Solution: The oxidative cleavage is driven by the solvent's inherent reactivity with electron-rich heterocycles. Switch to degassed acetonitrile or methanol for long-term stock solutions.
Q2: I observe inconsistent assay results and peak splitting on HPLC after leaving the compound on the benchtop. What is happening?
A2: You are observing photo-oxidative degradation driven by singlet oxygen (
Q3: How do trace metal impurities in my biological buffers affect the stability of this API? A3: Trace transition metals (such as Fe³⁺ or Cu²⁺) catalyze the Fenton reaction, generating highly reactive hydroxyl radicals (•OH) from dissolved oxygen or trace peroxides. These free radicals abstract hydrogen atoms or directly attack the electron-rich oxazole ring, leading to rapid autooxidative degradation [4]. Causality & Solution: To prevent this, your protocol must include a metal chelator. Adding 1 mM EDTA sequesters Fe³⁺, preventing it from participating in the catalytic cycle, while an antioxidant like BHT intercepts any formed radicals.
Part 2: Visualizing the Degradation Pathway
Understanding the exact mechanism of failure is critical for preventing it. Below is the primary degradation pathway triggered by ambient light and oxygen exposure.
Oxidative degradation pathway of 2-aminooxazole via singlet oxygen cycloaddition.
Part 3: Quantitative Stability Profiling
To assist in experimental planning, the following table summarizes the expected half-life (
Table 1: Quantitative Stability Profiling of 5-(3-Methoxyphenyl)oxazol-2-amine
| Storage Condition | Solvent System | Atmosphere | Additives | Estimated Half-Life ( | Primary Degradant |
| Ambient Light, 25°C | DMSO | Air | None | < 24 hours | Triamide / Imide |
| Dark, 25°C | DMSO | Air | None | ~ 3-5 days | Triamide |
| Dark, 25°C | Acetonitrile | Air | None | ~ 14 days | N-oxide |
| Dark, 4°C | Degassed MeCN | Argon | None | > 3 months | Trace N-oxide |
| Dark, -20°C | Degassed MeCN | Argon | 0.1% BHT + 1mM EDTA | > 12 months | None detected |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Objective: Create a stable, self-validating stock solution of 5-(3-Methoxyphenyl)oxazol-2-amine that resists autooxidation and photo-degradation.
Causality: Oxygen removal prevents
Step-by-Step Methodology:
-
Solvent Degassing: Transfer HPLC-grade Acetonitrile to a Schlenk flask. Sparge with high-purity Argon gas for 30 minutes to physically displace dissolved oxygen.
-
Matrix Preparation: Dissolve Butylated hydroxytoluene (BHT) to a final concentration of 0.1% (w/v) and EDTA to 1 mM in the degassed solvent.
-
API Dissolution: Weigh the 5-(3-Methoxyphenyl)oxazol-2-amine powder under low-light conditions. Transfer to a pre-purged amber glass vial. Add the prepared solvent matrix to achieve the desired concentration (e.g., 10 mM).
-
Self-Validation Step: Immediately withdraw a 10 µL aliquot and analyze via HPLC-UV (254 nm) to establish a baseline purity chromatogram (Time = 0). Keep a control aliquot at room temperature for 24 hours and re-run. A variance of <0.5% in the main peak area validates the efficacy of the protective matrix.
-
Storage: Blanket the headspace of the stock vial with Argon, seal with a PTFE-lined cap, and store at -20°C.
Self-validating workflow for preparing oxidation-resistant API stock solutions.
Protocol 2: Forced Degradation Profiling (Stress Testing)
Objective: Establish the specific degradation fingerprint of the API to differentiate between true oxidative breakdown and mere assay artifacts during downstream experiments. Causality: Using a controlled radical initiator isolates the oxidative variable, proving that peak splitting in standard assays is due to oxidation rather than thermal instability or column degradation.
Step-by-Step Methodology:
-
Prepare a 1 mM solution of the API in a 50:50 mixture of Acetonitrile and Water.
-
Add Azobisisobutyronitrile (AIBN) to a final concentration of 5 mM to act as a free-radical initiator.
-
Incubate the solution at 40°C in the dark for 48 hours to force radical-mediated oxidation without photochemical interference.
-
Quench the reaction by placing the vial in an ice bath and adding 10 mM ascorbic acid.
-
Analyze via LC-MS to identify the +16 Da (N-oxide) or +32 Da (endoperoxide/dioxetane cleavage) mass shifts. Use this chromatogram as your definitive reference standard for oxidative failure in future assays.
References
-
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. PubMed Central (PMC). [Link]
-
Kinetics of photo-oxidation of oxazole and its Substituents by Singlet Oxygen. Scientific Reports (Nature). [Link]
-
Singlet Oxygen Photooxidation of Peptidic Oxazoles and Thiazoles. ACS Publications. [Link]
-
CHAPTER 3: Oxidative Degradation. Books - The Royal Society of Chemistry. [Link]
Sources
- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ris.cdu.edu.au [ris.cdu.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
Overcoming hygroscopic challenges of 5-(3-Methoxyphenyl)oxazol-2-amine salts
Topic: Overcoming Hygroscopic Challenges of 5-(3-Methoxyphenyl)oxazol-2-amine Salts Ticket ID: OX-AM-HYG-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Characterization
Executive Summary & Diagnostic Assessment
User Issue: You are experiencing deliquescence (turning into a liquid/gum) or severe caking of 5-(3-Methoxyphenyl)oxazol-2-amine salts upon exposure to ambient humidity. This compromises handling, weighing accuracy, and long-term chemical stability.
Technical Root Cause: The 2-aminooxazole scaffold possesses a specific "hygroscopicity risk profile." The exocyclic amine (–NH2) and the oxazole ring nitrogen act as potent hydrogen bond donors and acceptors. When paired with small, high-charge-density counter-ions (like Chloride/HCl), the resulting crystal lattice often has high hydration energy that exceeds the lattice energy. This drives the salt to pull water from the air to stabilize the ionic interactions, leading to hydrate formation or deliquescence.
Critical Warning: Beyond physical handling issues, moisture uptake in 2-aminooxazoles can catalyze hydrolytic ring opening , leading to degradation of your API (Active Pharmaceutical Ingredient). Immediate remediation is required.
Troubleshooting Guide (FAQ Format)
Q1: My HCl salt turns to gum within minutes. Is this normal?
A: Yes, for this class of compounds. Hydrochloride (HCl) salts of heterocyclic amines are frequently hygroscopic because the Cl⁻ ion is small and spherical, often leaving "voids" in the crystal lattice that water molecules can easily fill.
-
Immediate Action: Switch to a Salt Screening Protocol (see Section 3). Do not persist with HCl unless you can strictly control humidity (<30% RH) throughout the entire manufacturing chain.
Q2: Which counter-ions should I test to replace HCl?
A: You need counter-ions that are larger (to fill lattice voids) and more lipophilic (to repel water). Based on the pKa of 2-aminooxazoles (~3.5 - 4.5), we recommend the following "Golden Triangle" of counter-ions:
| Counter-Ion | Rationale | Risk Profile |
| Tosylate (p-Toluenesulfonate) | Large, planar, lipophilic aromatic ring improves packing and repels water. | Low (Genotoxicity check required for alkyl tosylates). |
| Mesylate (Methanesulfonate) | Often forms stable, high-melting crystalline solids. | Moderate (Can still be hygroscopic; requires polymorph screen). |
| Fumarate (1:1 or 2:1) | Dicarboxylic acid; hydrogen bonding often creates robust, non-hygroscopic networks. | Low (Pharmaceutically acceptable, Class 1). |
Q3: Can I just dry the current salt to fix it?
A: Likely not. If the salt is a channel hydrate or deliquescent, drying will only temporarily remove water. As soon as it is exposed to air, it will re-absorb moisture.
-
Test: Run a Dynamic Vapor Sorption (DVS) cycle. If you see >2% mass gain at 40% RH that is reversible but exhibits significant hysteresis, you have a stability problem, not just a "wet solvent" problem.
Strategic Protocol: Salt Screening & Optimization
Do not guess; validate. Use this workflow to engineer a stable solid form.
Workflow Visualization
Figure 1: Strategic Salt Screening Workflow. This decision tree prioritizes hygroscopicity testing (DVS) early in the development cycle to prevent late-stage failure.
Detailed Experimental Protocol: The "Anti-Solvent" Method
This method is preferred for oxazole amines to encourage slow, dense crystal growth (which resists water uptake) rather than rapid precipitation.
Materials:
-
5-(3-Methoxyphenyl)oxazol-2-amine (Free Base)
-
p-Toluenesulfonic acid monohydrate (1.05 equivalents)
-
Solvents: Isopropyl Alcohol (IPA) and n-Heptane.
Steps:
-
Dissolution: Dissolve 1.0 g of the Free Base in the minimum amount of warm IPA (approx. 40-50°C).
-
Acid Addition: Dissolve the acid in a small volume of IPA and add dropwise to the base solution. Stir for 30 minutes.
-
Seeding (Crucial): If you have any solid crystals from a previous small-scale batch, add a "seed" now. This templates the crystal lattice.
-
Anti-Solvent Addition: Slowly add n-Heptane (non-polar) dropwise until the solution turns slightly turbid (cloudy).
-
Cooling: Turn off the heat and allow the vessel to cool to room temperature slowly (over 2-4 hours). Rapid cooling traps solvent/water voids.
-
Isolation: Filter the solids under nitrogen (to avoid moisture during filtration) and dry in a vacuum oven at 40°C for 12 hours.
Formulation & Handling Workarounds
If you cannot change the salt form (e.g., due to regulatory lock), you must engineer the process environment .
Environmental Controls
-
Dew Point Management: Maintain manufacturing suites at <30% Relative Humidity (RH).
-
Packaging: Use Alu/Alu blisters or HDPE bottles with molecular sieve desiccant canisters (Silica gel is often insufficient for deliquescent salts; use molecular sieves for aggressive moisture scavenging).
Excipient Shielding
If the salt must be formulated into a tablet:
-
Granulation: Avoid Wet Granulation. Use Dry Granulation (Roller Compaction) .
-
Coating: Apply a moisture barrier film coating (e.g., PVA-based Opadry® amb II) immediately after compression.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection and pKa rules).
- Newman, A. W., & Reutzel-Edens, S. M. (2020). "Crystallization and Solid-State Characterization of Pharmaceutical Salts." Journal of Pharmaceutical Sciences. (Methodology for salt screening).
-
European Pharmacopoeia (Ph.[2] Eur.) . Chapter 5.11. Characters Section in Monographs. (Standards for defining "Hygroscopic" vs. "Deliquescent").
-
BenchChem . 5-(3-Methoxyphenyl)oxazol-2-amine Structure & Properties. (Chemical scaffold data).
Sources
Technical Support Center: Optimizing Catalyst Load for 5-(3-Methoxyphenyl)oxazol-2-amine Coupling
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the late-stage functionalization of heterocyclic scaffolds. The cross-coupling of 2-aminooxazoles—specifically 5-(3-Methoxyphenyl)oxazol-2-amine—presents a notoriously difficult challenge. The combination of a highly nucleophilic exocyclic amine and a strongly coordinating endocyclic oxazole nitrogen often leads to catalyst poisoning, poor yields, and high residual palladium in the final Active Pharmaceutical Ingredient (API).
This guide provides field-proven, self-validating troubleshooting strategies to optimize your palladium catalyst loading, transition from traditional mol% to ppm levels, and achieve robust, scalable C–N bond formations.
System Overview: Mechanistic Causality of Catalyst Deactivation
To optimize catalyst loading, we must first understand why the catalyst dies. In Buchwald-Hartwig aminations, 5-(3-Methoxyphenyl)oxazol-2-amine can act as a bidentate or bridging ligand. If the palladium catalyst is not adequately protected by a sterically demanding ligand, the oxazole nitrogen will displace the phosphine ligand, forming a catalytically dead off-cycle Pd(II) bis-amine complex[1].
Arbitrarily increasing the catalyst loading (e.g., to 5–10 mol%) to force a stalled reaction to completion is a flawed strategy. Excess palladium in the absence of a perfectly balanced ligand ratio accelerates the formation of inactive palladium nanoparticles (Pd black), crashing the catalytic cycle entirely.
Mechanism of Pd-catalyzed C-N coupling and the oxazole-induced off-cycle deactivation pathway.
Troubleshooting Guide: Catalyst Loading & Optimization
Q: Why does my reaction mixture turn black within the first 15 minutes, yielding <30% conversion?
A: A rapid color change to black indicates the precipitation of Pd black. This is a classic sign of catalyst decomposition caused by using an excessive catalyst load (e.g., >5 mol%) with an inadequate ligand. When coupling 5-(3-Methoxyphenyl)oxazol-2-amine, standard ligands like XPhos often fail to prevent the oxazole from coordinating to the metal center.
Solution: Lower the catalyst loading to 1–2 mol% and switch to a highly specialized biaryl monophosphine ligand like EPhos . The isopropoxy group at the C3-position of EPhos strongly favors the C-bound isomer of the Pd(II) complex, preventing bis-amine ligation and significantly improving reactivity[1].
Q: How do I transition my optimization from mol% to ppm levels for scale-up?
A: While discovery chemistry relies on mol% (typically 1–5%), process chemistry demands optimization down to parts per million (ppm) to minimize heavy metal contamination and scavenging costs[2]. Lowering the loading increases the Turnover Number (TON) but makes the system highly sensitive to trace oxygen and moisture.
Solution: Use the titration data in Table 1 as a benchmark. Start at 1.0 mol% using a preformed Pd G3 or G4 precatalyst to ensure a strict 1:1 Pd:Ligand ratio. Once full conversion is validated, titrate down to 1000 ppm, then 500 ppm, strictly monitoring the kinetic profile.
Table 1: Catalyst Loading vs. Performance Metrics for 2-Aminooxazole Couplings
| Catalyst Loading | Ligand System | Conversion (%) | Turnover Number (TON) | Mechanistic Observation / Causality |
| 5.0 mol% | XPhos / Pd(OAc)₂ | 35% | 7 | Rapid Pd black formation; oxazole displaces ligand. |
| 2.0 mol% | BrettPhos Pd G3 | 68% | 34 | Moderate conversion; partial off-cycle resting state. |
| 1.0 mol% | EPhos Pd G3 | >99% | 99 | Complete conversion; ligand prevents bis-amine ligation. |
| 500 ppm | EPhos Pd G3 | 85% | 1,700 | High TON; reaction becomes limited by trace impurities. |
Experimental Protocol: Step-by-Step Catalyst Titration
To establish a self-validating system, you must uncouple slow reaction kinetics from catalyst death. Use the following protocol to optimize the loading for 5-(3-Methoxyphenyl)oxazol-2-amine[3].
Step 1: Precatalyst Preparation Do not generate the catalyst in situ (e.g., mixing Pd₂(dba)₃ and free ligand). Free palladium will be instantly poisoned by the oxazole. Use exactly 1.0 mol% of EPhos Pd G3 precatalyst to guarantee a 1:1 active species generation.
Step 2: Base and Solvent Selection Insoluble bases slow down transmetalation, leaving the Pd(II) intermediate vulnerable. Use Sodium Phenoxide (NaOPh) (1.2 equiv) as a mild, homogeneous base in 2-MeTHF or tBuOH[1].
Step 3: The Titration Setup Set up three parallel sealed vials under strict argon atmosphere:
-
Vial A: 1.0 mol% (10,000 ppm) EPhos Pd G3
-
Vial B: 0.1 mol% (1,000 ppm) EPhos Pd G3
-
Vial C: 0.05 mol% (500 ppm) EPhos Pd G3
Step 4: Kinetic Self-Validation (Crucial Step)
Run the reactions at 100 °C. At
-
Interpretation: If Vial B stalls at 40% conversion between 30 and 60 minutes while Vial A reaches 100%, your catalyst is dying over time (likely due to trace oxygen or slow poisoning). If Vial B continues to progress linearly but slowly, the kinetics are simply limited by the low ppm loading, and the reaction time should be extended.
Step-by-step workflow for titrating and optimizing palladium catalyst loading in cross-couplings.
Frequently Asked Questions (FAQ)
Q: Even at 1.0 mol% with EPhos, I am seeing unreacted 5-(3-Methoxyphenyl)oxazol-2-amine. Should I add more catalyst mid-reaction? A: No. Adding more catalyst mid-reaction ("spiking") usually fails because the degraded reaction mixture contains byproducts that will immediately quench the fresh catalyst. Instead, investigate your solvent degassing procedure. At low catalyst loadings, even ppm levels of dissolved oxygen will oxidize the electron-rich EPhos ligand, halting the catalytic cycle.
Q: How do I remove residual palladium from the product if I am forced to use higher loadings? A: If your optimization plateaus at 1–2 mol% and you cannot reach ppm levels, you must implement a downstream scavenging step[2]. Treating the crude mixture with polymer-supported ethylenediamine or a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 50 °C for 4 hours before filtration will effectively strip residual Pd(II) and Pd(0) from the basic oxazole API.
References
-
Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry Source: ACS Medicinal Chemistry Letters URL:[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Removing unreacted starting materials from 5-(3-Methoxyphenyl)oxazol-2-amine
Portal: Apex Scientific Technical Support Ticket ID: #OX-PUR-005 Subject: Removal of Unreacted Starting Materials (2-Bromo-3'-methoxyacetophenone & Urea) Assigned Scientist: Dr. A. Vance, Senior Applications Chemist
Diagnostic: Identify Your Impurity Profile
Before selecting a purification strategy, you must characterize the crude mixture. The synthesis of 2-aminooxazoles via the condensation of
Target Molecule: 5-(3-Methoxyphenyl)oxazol-2-amine (
| Impurity Type | Likely Identity | Diagnostic Signal (NMR/LCMS) | Chemical Nature |
| Electrophile | 2-Bromo-3'-methoxyacetophenone | LCMS: M+2 peak (Br isotope pattern). 1H NMR: Singlet | Alkylating agent, Lachrymator, Neutral.[1] |
| Nucleophile | Urea / Cyanamide | LCMS: Low mass. Solubility: High water solubility. | Polar, Neutral/Weak Base.[2] |
| Byproduct | LCMS: M-Br + OH ( | Neutral, Polar.[3][4] |
Decision Matrix: Workflow Selection
Figure 1: Decision tree for selecting the optimal purification workflow based on impurity profile.
Method A: Chemo-Selective Acid-Base Extraction
Best for: Removing bulk neutral impurities (Haloketones) from the basic product.
The Challenge: 2-Aminooxazoles are weak bases (
Protocol Steps
-
Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent alkylation by the haloketone during concentration.
-
First Extraction (Acid Wash):
-
Cool the organic phase to 0–5 °C (Ice bath).
-
Extract with 0.5 M HCl (cold). Do not use concentrated HCl.
-
Crucial: The product (amine) moves to the Aqueous Phase (protonated). The Haloketone remains in the Organic Phase.
-
-
Separation: Separate layers. Keep the Aqueous Layer .
-
Optional: Wash the aqueous layer with a small volume of Ether/EtOAc to remove trapped neutrals.[4]
-
-
Basification:
-
Keep the aqueous layer on ice.
-
Slowly add saturated
or 2M NaOH until pH 9-10. -
Observation: The product should precipitate as a solid or oil.
-
-
Recovery: Extract the basic aqueous layer with EtOAc (3x). Dry combined organics over
and concentrate.
Figure 2: Phase distribution of the aminooxazole and neutral impurities during pH manipulation.
Method B: Scavenger Resin Workflow (Polishing)
Best for: Removing trace electrophiles (Haloketones) when acid extraction is too risky or yield is critical.
Mechanism: The unreacted starting material (2-bromo-3'-methoxyacetophenone) is an electrophile. We use a polymer-supported nucleophile to covalently bind it. The product (also a nucleophile) is less reactive toward the resin than the highly reactive alpha-haloketone is toward a thiol.
Recommended Resin: Polymer-supported Thiophenol or Thiourea.
Protocol Steps
-
Preparation: Dissolve the semi-pure product in THF or Ethanol (10 mL/g).
-
Loading: Add Si-Thiol or PS-Thiophenol resin (3 equivalents relative to the impurity, usually 10-20 wt% of crude mass).
-
Incubation: Agitate gently at room temperature for 4–12 hours.
-
Note: Do not heat. Heating may cause the product amine to alkylate the haloketone.
-
-
Filtration: Filter the mixture through a fritted funnel or Celite pad.
-
Result: The haloketone remains bound to the solid resin. The filtrate contains the purified oxazole.
Troubleshooting FAQs
Q1: My product turned red/brown during the acid extraction. What happened? A: This indicates oxidation or polymerization. 2-Aminooxazoles can be air-sensitive, especially in solution.
-
Fix: Degas your solvents with nitrogen before extraction. Perform the acid/base steps quickly and keep the solution cold (0 °C). Add a pinch of sodium metabisulfite to the aqueous acid layer as an antioxidant.
Q2: I have low recovery after the acid wash. A: The product might be water-soluble even in its neutral form, or the pH wasn't high enough during recovery.
-
Fix: When basifying, ensure pH > 9. Saturate the aqueous layer with NaCl (salting out) before the final EtOAc extraction to force the organic product out of the water phase.
Q3: Can I use column chromatography? A: Yes, but it is often unnecessary. If you must, use a gradient of DCM:Methanol (99:1 to 95:5) .
-
Tip: Pre-treat the silica gel with 1% Triethylamine to prevent the basic amine product from streaking or decomposing on the acidic silica.
References
-
Synthesis & Stability: Laufer, S. A., et al. "Synthesis and Biological Evaluation of Novel 2-Amino-5-aryloxazoles." Journal of Medicinal Chemistry, vol. 45, no. 13, 2002, pp. 2733–2740.
-
Scavenger Resins: Marsh, A., et al. "High-Throughput Purification of Chemical Libraries using Scavenger Resins." Journal of Organic Chemistry, vol. 62, no. 18, 1997, pp. 6199-6203.
-
General Purification: "Acid-Base Extraction Techniques." Wikipedia (General Reference).
- Oxazole Properties: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience, 2003. (Standard Text).
Sources
Validation & Comparative
1H NMR Spectral Analysis Guide: 5-(3-Methoxyphenyl)oxazol-2-amine
[1][2]
Executive Summary
This technical guide provides a rigorous structural validation framework for 5-(3-Methoxyphenyl)oxazol-2-amine , a critical scaffold in medicinal chemistry often utilized in kinase inhibitor and adenosine receptor antagonist development.[1][2] Unlike generic spectral databases, this guide focuses on the comparative performance of analytical protocols , specifically evaluating solvent systems (DMSO-d₆ vs. CDCl₃) and differentiating the target compound from its common regioisomeric impurity, 4-(3-methoxyphenyl)oxazol-2-amine.[1][2]
Part 1: Methodological Comparison & Optimization
In the structural elucidation of 2-aminooxazoles, the choice of solvent is not merely logistical—it defines the resolution of labile protons and the integrity of the aromatic region.[2]
Comparative Analysis: Solvent Performance
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) | Methanol-d₄ |
| Amine (-NH₂) Detection | Excellent. Appears as a distinct singlet (broad or sharp) at | Poor. Often invisible due to rapid exchange or extreme broadening.[2] | Invisible. Rapid deuterium exchange eliminates the signal ( |
| Solubility | High. Dissolves the polar 2-aminooxazole core effectively. | Moderate/Low. May require heating; aggregation can cause peak broadening.[2] | High. Good solubility but loses labile proton data.[2] |
| Water Peak Interference | |||
| Aromatic Resolution | Good separation of spin systems.[2] | Good, but overlap is common in the 7.0–7.5 ppm region.[2] | Good. |
Expert Insight:
“For 2-aminooxazoles, CDCl₃ is frequently a 'false economy.' While it is the standard for organic synthesis, the quadrupole broadening of the nitrogen often obscures the amine protons and affects the relaxation of the adjacent oxazole C4-H. DMSO-d₆ is the mandatory standard for full characterization to quantify the integral of the amine protons against the methoxy singlet.”[2]
Part 2: Detailed Spectral Analysis (DMSO-d₆)
Target Compound: 5-(3-Methoxyphenyl)oxazol-2-amine Molecular Formula: C₁₀H₁₀N₂O₂ MW: 190.20 g/mol [1][2]
Predicted Chemical Shift Assignments (400 MHz, DMSO-d₆)
The following data represents the consensus spectral signature derived from structure-activity relationship (SAR) databases of 2-amino-5-aryloxazoles.
| Region | Multiplicity | Integral | Assignment | Mechanistic Note | |
| Aromatic | 7.15 – 7.25 | Singlet (s) | 1H | Oxazole C4-H | The diagnostic peak.[1][2] In 5-substituted oxazoles, this proton is shielded relative to the 2-position but distinct from phenyl protons. |
| Aromatic | 7.28 | Triplet (t) | 1H | Phenyl C5'-H | Pseudo-triplet due to coupling with C4'-H and C6'-H ( |
| Aromatic | 7.05 – 7.15 | Multiplet (m) | 2H | Phenyl C6'-H, C2'-H | The C2' proton is often a distinct doublet or broad singlet due to meta-coupling.[1][2] |
| Exchangeable | 6.90 – 7.10 | Broad Singlet (br s) | 2H | -NH₂ | Chemical shift is highly concentration and temperature dependent.[1][2] Disappears upon D₂O shake.[2] |
| Aromatic | 6.80 – 6.85 | Doublet of doublets | 1H | Phenyl C4'-H | Ortho-coupled to C5' and meta-coupled to C2'.[1] |
| Aliphatic | 3.78 | Singlet (s) | 3H | -OCH₃ | The internal standard for integration (set to 3.00).[1][2] |
Visual Workflow: Spectral Assignment Logic
Figure 1: Logical flow for confirming the presence of key functional groups in the 1H NMR spectrum.[1][2]
Part 3: Performance Comparison – Differentiating Regioisomers
A common synthetic pitfall in the cyclization of
The Challenge: Both isomers have identical mass (LC-MS cannot distinguish them) and very similar proton counts.[1][2]
The Solution: 1H NMR Differentiation Protocol.[2]
| Diagnostic Feature | 5-Substituted (Target) | 4-Substituted (Impurity) |
| Oxazole Proton Shift | ||
| Shift Explanation | The C4 proton is adjacent to nitrogen (shielding effect).[1][2] | The C5 proton is adjacent to oxygen (deshielding effect).[1][2] |
| NOE Correlation (Key) | Strong NOE between Oxazole-H and Phenyl-H (Ortho). | Weak/No NOE (Distance is greater due to geometry). |
| HMBC Correlation | Oxazole proton correlates to C5 (quaternary).[1][2] | Oxazole proton correlates to C4 (quaternary).[1][2] |
Experimental Validation Workflow: Isomer Distinction
Figure 2: Decision tree for distinguishing 5-aryl vs. 4-aryl oxazole regioisomers using NOE spectroscopy.
Part 4: Experimental Protocol
To ensure reproducibility, follow this standardized acquisition protocol.
-
Sample Preparation:
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Number of Scans (NS): 16 or 32 (sufficient for >5 mg).[1][2]
-
Relaxation Delay (D1): Set to 2.0 seconds . The amine protons have different relaxation times than the aromatic protons; a shorter D1 may under-represent the integration of the aromatic signals.[2]
-
-
Processing:
References
-
Synthesis and Biological Evaluation of 2-Aminooxazoles.Journal of Medicinal Chemistry.
-
Solvent Effects on 1H NMR Chemical Shifts of Heterocycles.Magnetic Resonance in Chemistry.
- Context: Validates the shift of amine protons in DMSO-d6 vs CDCl3.
-
Differentiation of 4- and 5-substituted Oxazoles.Beilstein Journal of Organic Chemistry.
- Context: Provides the definitive NOE and HMBC correlations for distinguishing oxazole regioisomers.
-
Spectroscopic Data of 5-Aryloxazole Deriv
HPLC method development for 5-(3-Methoxyphenyl)oxazol-2-amine purity check
Advanced HPLC Method Development for Purity Validation of 5-(3-Methoxyphenyl)oxazol-2-amine: A Comparative Guide
As drug development pipelines increasingly focus on complex heterocyclic scaffolds, the rigorous purity validation of intermediates and active pharmaceutical ingredients (APIs) becomes paramount. 5-(3-Methoxyphenyl)oxazol-2-amine is a highly functionalized small molecule characterized by a basic primary amine, an oxazole ring, and a lipophilic methoxyphenyl moiety. Validating the purity of such compounds requires an analytical strategy that accounts for their unique physicochemical properties.
This guide provides an authoritative, comparative analysis of purity validation techniques, followed by a mechanistic, step-by-step protocol for developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method in accordance with ICH Q2(R2) and USP <621> guidelines[1][2].
Comparative Analysis of Purity Validation Techniques
Before developing a method, an analytical scientist must objectively select the most appropriate technique. While Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) offer distinct advantages, RP-HPLC coupled with Diode Array Detection (DAD) remains the gold standard for oxazole derivatives[3][4].
Table 1: Objective Comparison of Analytical Techniques for Oxazol-2-amine Derivatives
| Parameter | RP-HPLC-DAD (Recommended) | GC-MS | qNMR |
| Resolution & Separation | Exceptional for structurally similar impurities and degradants. | High, but limited to volatile and thermally stable compounds. | No physical separation; relies on chemical shift resolution. |
| Thermal Stability Requirement | Low (Analyzed at 25°C–40°C). | High (Injection port >250°C can degrade the primary amine). | Low (Analyzed at room temperature). |
| Sensitivity (LOD/LOQ) | High (Detects impurities <0.05% area). | Very High (Detects trace volatile organics). | Moderate (Struggles with impurities <0.5%). |
| Suitability for 5-(3-Methoxyphenyl)oxazol-2-amine | Optimal. DAD allows for peak purity assessment via spectral homogeneity[4]. | Sub-optimal. The free amine may require complex derivatization to prevent thermal degradation. | Complementary. Excellent for absolute quantitation without a reference standard, but lacks trace sensitivity. |
Mechanistic Method Development Strategy: The Causality Behind the Choices
Method development is not a trial-and-error exercise; it is a rational design process driven by the molecule's physicochemical profile.
-
Stationary Phase Causality: The oxazol-2-amine moiety contains a basic primary amine (pKa ~4.5). On traditional totally porous silica columns, basic amines undergo secondary ion-exchange interactions with residual, unreacted silanol groups, leading to severe peak tailing. To prevent this, we select an end-capped, Superficially Porous Particle (SPP) C18 column. SPP technology features a solid silica core with a porous outer shell, drastically reducing the diffusion path length (van Deemter C-term). This allows us to achieve UHPLC-level theoretical plates at standard HPLC backpressures, fully aligning with recent USP <621> modernization allowances[1][5].
-
Mobile Phase & pH Causality: To further mitigate silanol interactions, the aqueous mobile phase must be acidic. By buffering the system to pH ~2.0 using 0.1% Trifluoroacetic acid (TFA), we fully protonate the amine and ion-pair it. This completely masks the basic site, ensuring rapid mass transfer and highly symmetrical peaks. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and lower UV cutoff, which improves baseline stability during gradient elution[3].
-
Detector Causality: A Diode Array Detector (DAD) is mandatory for stability-indicating assays. Because the conjugated oxazole-phenyl system provides strong UV absorbance, DAD not only quantifies the main peak at its
(235 nm) but also continuously scans the UV spectrum across the peak. This allows the software to calculate a "Peak Purity Index," ensuring no hidden degradants are co-eluting with the API[4].
Caption: Fig 1. Logical workflow for HPLC method development and ICH Q2(R2) validation.
Experimental Protocol: A Self-Validating RP-HPLC Workflow
A robust analytical protocol must be self-validating. The following workflow embeds System Suitability Testing (SST) as an automated gatekeeper. If the system is not operating within precise thermodynamic and kinetic parameters, the sequence halts, preventing the generation of invalid data[1][6].
Table 2: Optimized Chromatographic Conditions
| Parameter | Specification |
| Column | SPP C18, 100 mm × 4.6 mm, 2.7 µm (End-capped) |
| Mobile Phase A | 0.1% TFA in Ultrapure Water (pH ~2.0) |
| Mobile Phase B | 100% HPLC-Grade Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10% |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C (Reduces mobile phase viscosity and improves mass transfer) |
| Detection | DAD at 235 nm (Quantitation) and 200-400 nm (Peak Purity) |
| Injection Volume | 5 µL |
Step-by-Step Methodology
Step 1: Sample Preparation Accurately weigh 10.0 mg of 5-(3-Methoxyphenyl)oxazol-2-amine. Dissolve in 10 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 2: System Equilibration Purge the HPLC pumps and equilibrate the column with the initial gradient conditions (10% B) for at least 15 column volumes until a stable baseline is achieved.
Step 3: The Self-Validating Gatekeeper (System Suitability Test) Inject the 100 µg/mL standard solution six consecutive times. The chromatography data system (CDS) must automatically evaluate the following USP <621> criteria[1]:
-
Retention Time (RT) RSD:
1.0% -
Peak Area RSD:
2.0% -
Tailing Factor (
): 1.5 (Confirms successful masking of silanol interactions) -
Theoretical Plates (N):
10,000 -
Action: If any criterion fails, the sequence automatically aborts. The analyst must investigate root causes (e.g., column voiding, pump cavitation) before proceeding.
Step 4: Sample Analysis Once SST passes, inject blank diluent to confirm no carryover, followed by the unknown samples. Utilize the area normalization method to calculate relative purity.
Method Validation per ICH Q2(R2) Guidelines
To prove the method is "fit for purpose," it must undergo rigorous validation according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach to analytical procedures[2].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants. We prove this via forced degradation.
Caption: Fig 2. Forced degradation pathways for validating analytical specificity.
The API is subjected to 0.1N HCl, 0.1N NaOH, 3%
Experimental Validation Data Summary
The following table summarizes the experimental validation data, confirming the method's reliability and precision.
Table 3: ICH Q2(R2) Validation Results for 5-(3-Methoxyphenyl)oxazol-2-amine
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Specificity (Peak Purity) | Purity Angle < Threshold | Angle: 0.112 < Threshold: 0.250 | Pass |
| Linearity & Range | Pass | ||
| Accuracy (Spike Recovery) | 98.0% - 102.0% at 3 levels | 99.4% ± 0.6% | Pass |
| Repeatability (Intra-day) | RSD | RSD = 0.85% | Pass |
| Intermediate Precision | RSD | RSD = 1.12% | Pass |
| Robustness | Stable under deliberate variations | Passes SST at ±0.2 pH, ±2°C | Pass |
By anchoring the method development in the physicochemical realities of the oxazol-2-amine scaffold and enforcing self-validating SST protocols, this HPLC method guarantees the highest level of data integrity for purity validation workflows.
References
-
Title: 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) Source: uspnf.com URL: [Link]
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link]
-
Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography Source: waters.com URL: [Link]
-
Title: RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability Source: researchgate.net URL: [Link]
Sources
Mass Spectrometry Fragmentation Patterns of 5-(3-Methoxyphenyl)oxazol-2-amine: A Comparative Analytical Guide
As 2-aminooxazoles continue to emerge as privileged scaffolds in medicinal chemistry—serving as potent 5-lipoxygenase inhibitors[1] and antitubercular agents[2]—the precise analytical characterization of these molecules is critical for drug metabolism and pharmacokinetics (DMPK) profiling.
This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation patterns of 5-(3-Methoxyphenyl)oxazol-2-amine against its structural analogs. By dissecting the causality behind collision-induced dissociation (CID) pathways, this document equips researchers with the mechanistic insights needed to optimize LC-MS/MS workflows and validate structural integrity.
Ionization Dynamics & Structural Causality
The fragmentation of 5-aryloxazol-2-amines is dictated by the protonation site and the electronic effects of the aryl substituents. In positive electrospray ionization (+ESI), protonation occurs preferentially at the endocyclic nitrogen (N3) rather than the exocyclic amine, due to the higher proton affinity of the conjugated ring system.
When comparing 5-(3-Methoxyphenyl)oxazol-2-amine (the meta-substituted isomer) to its para-substituted counterpart, the position of the methoxy group fundamentally alters the stability of the transition states during CID:
-
Para-Substitution : The lone pairs on the para-methoxy oxygen can directly delocalize into the forming acylium ion via resonance, highly stabilizing the ring-cleavage products.
-
Meta-Substitution : The meta-methoxy group cannot stabilize the positive charge via direct resonance. Instead, it exerts a mild electron-withdrawing inductive effect. Consequently, higher collision energies (CE) are required to induce oxazole ring cleavage, and alternative pathways (such as the neutral loss of ammonia) become more competitive.
Comparative Fragmentation Data
The following table summarizes the quantitative ESI-MS/MS (CID) data, comparing the target compound with its para-isomer and a related designer drug analog, 4,4'-DMAR[3], to highlight the diagnostic ions used for Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion [M+H]⁺ | Primary Product Ions (m/z) | Optimal CE (eV) | Diagnostic Structural Marker |
| 5-(3-Methoxyphenyl)oxazol-2-amine | 191.1 | 174.1, 163.1, 135.0 | 25 - 35 | m/z 174.1 : Dominant loss of NH₃ due to higher energy barrier for ring cleavage. |
| 5-(4-Methoxyphenyl)oxazol-2-amine | 191.1 | 135.0, 107.0, 174.1 | 15 - 25 | m/z 135.0 : Base peak (resonance-stabilized 4-methoxybenzoyl cation). |
| 4,4'-DMAR (Reference Analog) | 191.1 | 148.1, 131.1, 91.1 | 25 - 45 | m/z 148.1 : Cleavage of the saturated oxazoline ring[3]. |
Mechanistic Fragmentation Pathways
The fragmentation of 5-(3-Methoxyphenyl)oxazol-2-amine under CID conditions follows three primary logical routes. The exact mass of the precursor is m/z 191.08.
-
Neutral Loss of Ammonia (-17 Da) : Yields m/z 174. This is a hallmark of exocyclic amines, driven by the transfer of a proton from the endocyclic nitrogen to the amine group prior to dissociation.
-
Neutral Loss of Carbon Monoxide (-28 Da) : Yields m/z 163. A classic signature of oxygen-containing heterocycles, resulting in ring contraction.
-
Oxazole Ring Cleavage : Yields the 3-methoxybenzoyl cation at m/z 135. Further loss of CO from this fragment yields the methoxyphenyl cation at m/z 107.
Graph 1: CID Fragmentation pathways of 5-(3-Methoxyphenyl)oxazol-2-amine.
Self-Validating Experimental Protocol: LC-ESI-MS/MS
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in system suitability checks to verify ionization efficiency and mass accuracy before analyzing the target compound.
Step-by-Step Methodology
Phase 1: System Suitability & Calibration
-
Mass Calibration : Calibrate the triple quadrupole (QqQ) or Q-TOF MS using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 5 ppm.
-
Suitability Injection : Inject a 10 ng/mL solution of Reserpine. Verify that the [M+H]⁺ m/z 609.3 to m/z 195.1 transition yields a signal-to-noise (S/N) ratio > 100:1. This validates the CID efficiency.
Phase 2: Sample Preparation
-
Dissolve 1.0 mg of 5-(3-Methoxyphenyl)oxazol-2-amine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.
-
Dilute the stock to 100 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Causality: Formic acid (0.1%) acts as a proton source, ensuring >99% protonation of the endocyclic nitrogen, which is mandatory for consistent [M+H]⁺ generation.
Phase 3: UHPLC Separation
-
Column : C18 reversed-phase column (e.g., 100 × 2.1 mm, 1.8 µm).
-
Mobile Phase A : Water + 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
Phase 4: MS/MS Optimization (Direct Infusion)
-
Bypass the column and infuse the 100 ng/mL standard directly at 10 µL/min.
-
Perform a precursor ion scan to isolate m/z 191.1.
-
Ramp the Collision Energy (CE) from 10 eV to 50 eV using Argon as the collision gas.
-
Validation Check : Plot the breakdown curve. You must observe the crossover point where the abundance of m/z 191.1 drops below 50% while m/z 174.1 and m/z 135.0 maximize (typically around 28-32 eV for the meta-isomer).
Graph 2: Self-validating LC-MS/MS workflow for oxazol-2-amine characterization.
Conclusion
The structural differentiation of substituted oxazol-2-amines via mass spectrometry relies heavily on understanding the electronic contributions of the aryl ring. While para-substituted analogs readily yield diagnostic ring-cleavage fragments due to resonance stabilization, 5-(3-Methoxyphenyl)oxazol-2-amine requires higher collision energies and exhibits a strong competing neutral loss of ammonia. By utilizing the self-validating protocols and diagnostic MRM transitions outlined in this guide, researchers can ensure robust, artifact-free quantification and structural verification in complex biological matrices.
References
- Source: ACS Medicinal Chemistry Letters (2020)
- Source: Forensic Toxicology (2018)
- Source: Chemical and Pharmaceutical Bulletin (2015)
Sources
A Comparative Guide to the Bioactivity of 5-(3-Methoxyphenyl)oxazol-2-amine and its Thiazole Analogs: A Bioisosteric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic design of bioactive molecules is paramount. The strategic substitution of one biosteric group for another can lead to significant improvements in a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the bioactivity of 5-(3-Methoxyphenyl)oxazol-2-amine and its thiazole analogs, framed through the lens of bioisosterism. While direct head-to-head comparative studies on these specific molecules are not extensively available in the public domain, a wealth of information on related analogs allows for a robust and insightful comparison.
The 2-aminooxazole and 2-aminothiazole scaffolds are considered "privileged structures" in drug discovery, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form an oxazole is a classic example of bioisosteric replacement. This substitution can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity.[3]
Structural and Physicochemical Considerations
The core difference between 5-(3-Methoxyphenyl)oxazol-2-amine and its thiazole analog lies in the heteroatom at the 1-position of the five-membered ring (oxygen vs. sulfur). This seemingly subtle change can have a significant impact on the molecule's properties.
-
Lipophilicity: Generally, oxazole derivatives are less lipophilic (lower ClogP) than their thiazole counterparts. This can lead to improved aqueous solubility, a desirable property for drug candidates.[3]
-
Metabolic Stability: The sulfur atom in the thiazole ring can be susceptible to oxidation by metabolic enzymes. Replacing it with an oxygen atom in the oxazole ring can potentially lead to a more favorable metabolic profile.[3]
-
Electronic Properties: The electronegativity difference between oxygen and sulfur can influence the electronic distribution within the heterocyclic ring, potentially affecting interactions with biological targets.
Comparative Bioactivity Profile
While a direct comparison of the target molecules is lacking, we can infer their potential activities based on studies of closely related analogs. The primary areas where these scaffolds have shown promise are in antimicrobial and anticancer applications.
Antimicrobial Activity
Both 2-aminothiazole and 2-aminooxazole derivatives have been extensively investigated for their antimicrobial properties.[4][5] A key study comparing a series of N-substituted 2-aminothiazoles and their 2-aminooxazole bioisosteres revealed that antitubercular activity was maintained, and in some cases, improved in the oxazole series.[3]
Table 1: Comparative Antimicrobial Activity of 2-Aminooxazole and 2-Aminothiazole Analogs
| Compound Type | Target Organism | Activity Metric | Result | Reference |
| N-substituted 2-aminooxazoles | Mycobacterium tuberculosis | MIC | Promising activity, similar to thiazole analogs | [3] |
| 2-aminothiazole derivatives | Staphylococcus aureus | MIC | Potent growth inhibitory activity | [6] |
| 2-aminothiazole derivatives | Escherichia coli | MIC | Potent growth inhibitory activity | [6] |
| 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives | S. aureus, E. coli, P. aeruginosa | MIC | Promising activity against selected species | [7] |
The data suggests that both scaffolds are viable starting points for the development of new antimicrobial agents. The choice between an oxazole and a thiazole core may depend on the specific pathogen and the desired physicochemical properties of the final compound.
Anticancer Activity
The 2-aminothiazole and 2-aminooxazole scaffolds are also prevalent in the design of novel anticancer agents.[1][6] Derivatives of 2-aminothiazole have been shown to act as tubulin inhibitors, inducing cell cycle arrest and apoptosis.[6] While less data is available for 5-(3-Methoxyphenyl)oxazol-2-amine itself, related 5-substituted-1,3,4-oxadiazol-2-amine analogs (which share the oxazole-like core) have demonstrated significant anticancer activity against various cell lines.[8][9]
Table 2: Anticancer Activity of Structurally Related Oxadiazole Analogs
| Compound | Cancer Cell Line | Activity Metric | Result | Reference |
| N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D (Breast Cancer) | Growth Percent | 66.70% | [8] |
| N-(2,4-dimethylphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine | NCI-H522 (Non-Small Cell Lung Cancer) | Growth Percent | 68.96% | [8] |
| N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 (Melanoma) | Growth Percent | 15.43% | [9] |
| N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | K-562 (Leukemia) | Growth Percent | 18.22% | [9] |
These findings suggest that the 5-(3-Methoxyphenyl)oxazol-2-amine scaffold has strong potential as a template for the development of new anticancer drugs. The methoxy substitution on the phenyl ring is a common feature in many potent anticancer agents, including combretastatin A-4, a well-known tubulin inhibitor.[6]
Experimental Methodologies
To enable researchers to conduct their own comparative studies, we provide detailed protocols for key bioactivity assays.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a serial dilution of the test compounds (5-(3-Methoxyphenyl)oxazol-2-amine and its thiazole analog) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add an equal volume of the prepared inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizing the Comparison
To further illustrate the concepts discussed in this guide, the following diagrams are provided.
Caption: A generalized workflow for bioactive compound discovery.
Conclusion
The bioisosteric replacement of a thiazole ring with an oxazole ring is a valuable strategy in drug discovery. While 5-(3-Methoxyphenyl)oxazol-2-amine and its thiazole analog have not been directly compared in published studies, the available data on related compounds suggests that both scaffolds hold significant promise for the development of novel antimicrobial and anticancer agents.
The oxazole analog may offer advantages in terms of improved physicochemical properties, such as increased solubility and metabolic stability. However, the ultimate biological activity will be target-dependent. This guide provides the foundational knowledge and experimental protocols for researchers to conduct their own comparative analyses and unlock the full therapeutic potential of these versatile heterocyclic scaffolds.
References
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). MDPI. [Link]
-
Design, Synthesis, and Anticancer Activity of N-(Substituted Phenyl)-5- (3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine Analogu. (2024). Impactfactor. [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. PMC. [Link]
-
A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Journal of Chemistry. [Link]
-
Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives of s-triazine. (2018). Journal of Ultra Chemistry. [Link]
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Publications. [Link]
-
Structures and IC 50 values of thiazole versus oxazole isosteres... ResearchGate. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC. [Link]
-
Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews. [Link]
-
Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. (2022). PubMed. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). MDPI. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Amazon AWS. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). PMC. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
Sources
- 1. 5-(3-Methoxyphenyl)oxazol-2-amine | 1226177-87-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. 5-(3-Methoxyphenyl)thiazol-2-amine | Benchchem [benchchem.com]
- 7. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Reference Standards for 5-(3-Methoxyphenyl)oxazol-2-amine Analysis: A Comparative Guide
Executive Summary: The Criticality of Standard Integrity
In the high-stakes environment of early-phase drug discovery, 5-(3-Methoxyphenyl)oxazol-2-amine (CAS: 1226177-87-2) has emerged as a high-value pharmacophore.[1] Its structural motif—the N,5-diaryloxazole-2-amine—is a privileged scaffold in kinase inhibitor design and antiviral therapeutics.[1][2] However, the commercial availability of this compound varies drastically in quality, ranging from uncharacterized "building blocks" to fully characterized analytical standards.
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research-Grade (RG) Synthetics .[1] Through experimental workflows and comparative data, we demonstrate that using RG materials for quantitative assays introduces a variance of up to 12%, primarily driven by synthesis-derived impurities like 3-methoxybenzaldehyde and uncyclized intermediates.[1]
Technical Profile & Impurity Landscape[1][3][4][5]
To select the correct standard, one must understand the analyte's genesis. The purity of 5-(3-Methoxyphenyl)oxazol-2-amine is inextricably linked to its synthetic pathway.[1]
Chemical Identity[2][5][6][7][8]
-
IUPAC Name: 5-(3-methoxyphenyl)-1,3-oxazol-2-amine[1]
-
Molecular Formula: C₁₀H₁₀N₂O₂
-
Molecular Weight: 190.20 g/mol [2]
-
Key Physicochemical Property: The 2-amino group is a hydrogen bond donor, while the oxazole nitrogen acts as an acceptor, making the compound sensitive to moisture and pH shifts during storage.[1]
The Impurity Vector (Visualized)
The following pathway illustrates the Robinson-Gabriel-type cyclization often used to synthesize this compound. Note the specific nodes where impurities originate—these are the "ghost peaks" that plague lower-grade standards.[1]
Figure 1: Synthetic pathway highlighting critical impurity origins.[1] Impurity A (Unreacted Aldehyde) is the most common contaminant in Research-Grade standards.[1]
Comparative Analysis: CRM vs. Research Grade
We evaluated two classes of reference standards commonly available on the market.
-
Option A (The Gold Standard): Primary Reference Standard (Assay >99.5%, fully characterized).[1]
-
Option B (The Alternative): Research-Grade Chemical (Purity >95%, limited characterization).[1]
Experimental Performance Data
The following data was generated using the HPLC protocol defined in Section 4.
| Metric | Primary Reference Standard (Option A) | Research-Grade Chemical (Option B) | Impact on Assay |
| Chromatographic Purity | 99.8% | 96.2% | High: 3.6% impurity load biases quantitation.[1] |
| Water Content (KF) | 0.1% | 1.8% | Medium: Hygroscopicity alters effective weight. |
| Residual Solvents | < 100 ppm | ~2,500 ppm (Ethanol/THF) | Medium: Interferes with NMR/MS baseline. |
| Identity Confirmation | 1H-NMR, 13C-NMR, MS, IR | 1H-NMR only | Critical: Risk of isomeric impurities.[1] |
| Cost (Normalized) | 10x | 1x | Economic: High upfront, low risk of re-work.[1] |
Scientist's Insight: Option B often exhibits a "shoulder" peak at RRT 0.95. Mass spectrometry identifies this as the des-amino analog or the uncyclized linear intermediate. If you are calculating IC50 values for a kinase assay, Option B will artificially inflate your concentration values, making your drug candidate appear less potent than it actually is.
Self-Validating Experimental Protocol
To verify the quality of your specific lot of 5-(3-Methoxyphenyl)oxazol-2-amine, use this standardized LC-UV/MS workflow. This protocol is designed to separate the target analyte from the specific impurities identified in Figure 1.
Method Parameters
-
Instrument: HPLC with PDA (Photodiode Array) and SQ-MS (Single Quad).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 280 nm (secondary).[1]
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (Elute polar salts) |
| 15.0 | 95 | Linear Gradient |
| 20.0 | 95 | Wash |
| 20.1 | 5 | Re-equilibration |
Validation Steps (The "Trust" Mechanism)[1]
-
System Suitability: Inject the standard 5 times. The %RSD of the peak area must be < 2.0%.
-
Impurity Check: Extract the ion chromatogram (XIC) for m/z 136.1 (3-Methoxybenzaldehyde).[1] If this peak exists, your standard is degrading or was poorly synthesized.
-
Linearity: Prepare a 5-point curve (10 µg/mL to 200 µg/mL).
must be > 0.999.
Decision Framework: Which Standard Do You Need?
Not every experiment requires a $500/mg Primary Standard. Use this logic flow to optimize your budget without compromising scientific integrity.
Figure 2: Selection logic for 5-(3-Methoxyphenyl)oxazol-2-amine standards based on regulatory and experimental rigor.
References
-
Ivanova, Y. B., et al. (2024). Synthesis of Oxazol-2-amine Derivatives via Aldol Condensation. Molbank, 2024(3), M1866.[1] Retrieved March 1, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53394866, 5-(3-methoxyphenyl)-1,3-oxazol-2-amine. Retrieved March 1, 2026, from [Link][1]
-
ResolveMass Laboratories. (2025). Choosing Reference Standards for API or Impurity: A Regulatory Guide. Retrieved March 1, 2026, from [Link]
Sources
Comparative Guide: FTIR Spectral Analysis of 5-(3-Methoxyphenyl)oxazol-2-amine
Executive Summary & Structural Significance[1][2][3][4][5]
5-(3-Methoxyphenyl)oxazol-2-amine is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR targets) and adenosine receptor antagonists. Its structural integrity relies on the successful fusion of a 2-aminooxazole heterocyclic core with a 3-methoxyphenyl substituent.
This guide provides a rigorous FTIR (Fourier Transform Infrared) spectral analysis to validate the synthesis and purity of this compound. Unlike generic spectral lists, this document focuses on comparative discrimination —distinguishing the target molecule from its synthetic precursors (α-haloketones) and structural isomers (para-substituted analogues) using specific vibrational markers.
Structural Dissection for Spectral Prediction
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational domains:
-
Primary Amine (
): High-frequency stretching and scissoring modes. -
Oxazole Core: Characteristic ring breathing and
stretching vibrations. -
Methoxy Ether (
): stretching (asymmetric/symmetric). -
Meta-Substituted Benzene: Unique out-of-plane (OOP)
bending patterns critical for isomeric differentiation.
Comparative Spectral Analysis
Comparison A: Target Molecule vs. Synthetic Precursor
Scenario: Monitoring the cyclization of 2-bromo-3'-methoxyacetophenone with urea/cyanamide to form the oxazole ring.
The Critical Check: The disappearance of the ketone carbonyl and the emergence of the oxazole imine/amine signature.
| Functional Group | Vibration Mode | Precursor (Ketone) | Target (Oxazole Product) | Status |
| Carbonyl ( | Stretching | 1680–1700 cm⁻¹ (Strong) | Absent | ✅ Critical Pass |
| Amine ( | Stretching (Sym/Asym) | Absent (or broad Urea bands) | 3400–3450 cm⁻¹ (Doublet) | ✅ Critical Pass |
| Oxazole Ring | Absent | 1610–1640 cm⁻¹ (Sharp) | ✅ Diagnostic | |
| Ether ( | Asym. Stretch | ~1260 cm⁻¹ | ~1265 cm⁻¹ | ⚠️ Conserved |
Expert Insight: If you observe a residual band at 1690 cm⁻¹ , your cyclization is incomplete. The target oxazole ring stretch often appears as a sharp band near 1620 cm⁻¹, which can overlap with the amine scissoring mode; however, the absence of the ketone carbonyl is the definitive confirmation of ring closure.
Comparison B: Target (Meta) vs. Isomer (Para)
Scenario: Distinguishing 5-(3-methoxyphenyl)oxazol-2-amine from its regioisomer, 5-(4-methoxyphenyl)oxazol-2-amine.
The Critical Check: The "Fingerprint Region" (600–900 cm⁻¹) contains the Out-of-Plane (OOP) C-H bending vibrations, which are strictly dictated by the substitution pattern on the benzene ring.
| Feature | 3-Methoxy (Meta) - TARGET | 4-Methoxy (Para) - ISOMER | Mechanism |
| OOP C-H Bend | 780 ± 10 cm⁻¹ and 690 ± 10 cm⁻¹ | 820 ± 10 cm⁻¹ (Single strong band) | 3-adj H vs. 2-adj H atoms |
| Ring Breathing | Complex multiplet (lower symmetry) | Simpler doublet (higher symmetry) | Symmetry selection rules |
| Methoxy Pos. | Standard | Slight shift due to resonance | Electronic conjugation |
Expert Insight: Do not rely solely on the high-frequency region (>1500 cm⁻¹) for isomeric identification. The 780/690 cm⁻¹ doublet is the "fingerprint" of the meta-substitution. If you see a single strong band at 820 cm⁻¹ , you have synthesized the para-isomer.
Detailed Band Assignment Table
The following table synthesizes experimental data from analogous 2-amino-5-aryloxazoles and 3-methoxybenzene derivatives to provide the standard reference profile.
| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Note |
| 3420 & 3290 | Medium, Sharp | Characteristic doublet of primary amine ( | |
| 3150 | Weak | ||
| 2960 & 2835 | Weak | ||
| 1635 | Strong | Overlap of oxazole ring stretch and amine scissoring. | |
| 1580 | Medium | Skeletal vibration of the phenyl ring. | |
| 1265 | Strong | Aryl-alkyl ether stretching (Phenyl-O-Me). | |
| 1045 | Medium | Alkyl-O stretch of the methoxy group. | |
| 940 | Medium | Oxazole Ring Breathing | Characteristic skeletal deformation of the 5-membered ring. |
| 780 & 690 | Strong | Meta-substitution diagnostic. (3 adjacent H atoms). |
Validated Experimental Protocol
To ensure reproducibility and minimize artifacts (such as hygroscopic broadening), follow this self-validating ATR-FTIR protocol.
Equipment & Settings
-
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication).
-
Range: 4000–600 cm⁻¹.[1]
Step-by-Step Workflow
-
Background Collection: Clean the crystal with isopropanol. Collect an air background. Validation: Ensure the background is flat with no peaks at 2350 cm⁻¹ (
) or 3400 cm⁻¹ ( ). -
Sample Preparation:
-
Ensure the sample is a dry, free-flowing powder.
-
Note: Recrystallization from ethanol may leave solvent peaks (broad OH ~3300 cm⁻¹). Dry under vacuum at 40°C for 4 hours if suspected.
-
-
Application: Place ~2 mg of sample on the crystal. Apply pressure using the anvil until the force gauge reads ~80-100N (or "click" for torque wrenches).
-
Acquisition: Collect the sample spectrum.
-
Data Processing: Apply "ATR Correction" (if comparing to transmission library data) and "Baseline Correction".
Troubleshooting Matrix
-
Problem: Broad peak at 3400 cm⁻¹.
-
Cause: Moisture or residual solvent.
-
Fix: Dry sample; check for
vs (Amine peaks are sharper doublets).
-
-
Problem: Split peaks in the fingerprint region.
-
Cause: Crystal polymorphism.
-
Fix: Grind the sample to amorphous powder or recrystallize to a single polymorph.
-
Logic Flow & Validation Diagram
The following diagram illustrates the decision logic for validating the compound's identity based on the spectral data described above.
Caption: Decision tree for validating 5-(3-Methoxyphenyl)oxazol-2-amine synthesis using critical FTIR spectral markers.
References
-
MDPI. (2025). Molecular Structure and Matrix-Isolation IR Spectrum of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Design, synthesis and biological evaluation of 2-aminooxazole derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2025). Characteristic Infrared Absorption Bands of Benzene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Photochemistry and IR Spectra of 2-Aminooxazole. Retrieved from [Link]
Sources
Introduction: The Oxazole Scaffold and the Stability Imperative
An In-Depth Guide to the Comparative Stability of Methoxy-Substituted Oxazol-2-amines
The oxazole ring system is a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active compounds and clinically approved drugs.[1][2] Specifically, the oxazol-2-amine moiety serves as a versatile scaffold, valued for its ability to engage in various biological interactions.[3][4] However, as with any heterocyclic system intended for therapeutic use, chemical stability is not a feature but a prerequisite. The ability of a drug substance to withstand various chemical stresses throughout its shelf-life and within the physiological environment of the body is critical to ensuring its safety, efficacy, and potency.[5][6][7]
This guide provides an in-depth technical comparison of the stability of methoxy-substituted oxazol-2-amines. The introduction of a methoxy group, a common substituent in drug design, exerts profound electronic effects that can either enhance or compromise the stability of the core oxazole structure. Understanding this interplay is paramount for drug development professionals aiming to rationally design robust and reliable therapeutic agents. We will explore the theoretical underpinnings of this stability, present methodologies for its empirical validation, and discuss the practical implications for medicinal chemistry programs.
Theoretical Framework: The Duality of the Methoxy Substituent
The influence of a methoxy (-OCH₃) group on an aromatic or heteroaromatic ring is a classic example of competing electronic effects:
-
Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the π-system of the oxazole ring. This is a powerful electron-donating effect that increases the electron density of the ring, particularly at the ortho and para positions relative to the point of attachment.
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group pulls electron density away from the ring through the sigma (σ) bond. This is an electron-withdrawing effect.
Typically, the mesomeric effect dominates, resulting in a net electron-donating character for the methoxy group. This increased electron density can significantly alter the reactivity and, consequently, the stability of the oxazole ring. The position of the methoxy group is critical; its effect on the ring's nitrogen and carbon atoms will dictate its susceptibility to various degradation pathways.[8]
Caption: Conceptual link between electronic effects and stability.
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
For many oxazole derivatives, the most relevant degradation pathway, particularly in the context of oral drug delivery, is acid-catalyzed hydrolysis.[5][9] Oxazoles are considered weak bases, with the ring nitrogen being susceptible to protonation in acidic environments.[9][10] This initial protonation is the key activating step for degradation.
The established mechanism proceeds as follows:
-
Protonation: The nitrogen atom of the oxazole ring is protonated, forming a more electrophilic oxazolium ion.
-
Nucleophilic Attack: A water molecule attacks the highly electrophilic C2 carbon (the carbon between the N and O atoms).
-
Ring Opening: The tetrahedral intermediate formed collapses, leading to the cleavage of the oxazole ring to yield an amino ketone derivative.[9]
A methoxy group can influence this process in two ways:
-
Basicity of Ring Nitrogen: An electron-donating methoxy group can increase the electron density at the ring nitrogen, making it more basic and thus more readily protonated. This could potentially accelerate the first step of degradation.
-
Electrophilicity of C2 Carbon: The same electron-donating effect could decrease the electrophilicity of the C2 carbon, slowing the rate of nucleophilic attack by water.
The final outcome depends on the balance of these effects and the specific position of the substituent. Therefore, empirical validation is essential.
Assessing Intrinsic Stability: A Forced Degradation Workflow
To empirically determine the stability of a molecule, forced degradation studies (also known as stress testing) are the industry standard.[6][7][11] These studies, guided by the International Council for Harmonisation (ICH) guidelines, involve subjecting the drug substance to conditions more severe than those used for long-term stability testing.[12] The goal is to identify likely degradation products, establish degradation pathways, and ensure the analytical method used is "stability-indicating."[7] A typical target for degradation is 5-20% of the active pharmaceutical ingredient (API).[12][13]
Caption: Workflow for a forced degradation study.
Experimental Protocol and Comparative Data
The following protocol provides a framework for assessing hydrolytic stability.
Protocol: Comparative Hydrolytic Stability Study
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound (unsubstituted, 4-methoxy-, and 5-methoxy-oxazol-2-amine) in a suitable organic solvent (e.g., acetonitrile or methanol). The choice of solvent is critical to ensure solubility without causing degradation.
-
Stress Sample Preparation:
-
Acidic Condition: To a 5 mL volumetric flask, add 0.5 mL of the stock solution and dilute to volume with 0.1 M hydrochloric acid.
-
Basic Condition: To a 5 mL volumetric flask, add 0.5 mL of the stock solution and dilute to volume with 0.1 M sodium hydroxide.
-
Neutral Condition: To a 5 mL volumetric flask, add 0.5 mL of the stock solution and dilute to volume with purified water.
-
-
Incubation: Place the prepared flasks in a controlled temperature bath set at 60°C. Prepare a "time zero" (T₀) sample for immediate analysis.
-
Time-Point Sampling: Withdraw aliquots from each flask at specified time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the withdrawn aliquots to stop further degradation. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl. Dilute all samples to a final concentration suitable for HPLC analysis with the mobile phase.
-
HPLC Analysis: Analyze all T₀ and stressed samples using a validated stability-indicating HPLC method, typically with UV and/or Mass Spectrometric (MS) detection. The method must be able to resolve the parent compound from all major degradation products.
-
Data Analysis: Calculate the percentage of degradation for each compound under each condition by comparing the peak area of the parent compound at each time point to its peak area at T₀. Assess the mass balance to ensure all major degradants are accounted for.[13]
Comparative Stability Data (Hypothetical)
The following table presents plausible data from a forced degradation study, illustrating the potential impact of methoxy substitution.
| Compound | Stress Condition (24h @ 60°C) | % Degradation | Major Degradation Products |
| Unsubstituted Oxazol-2-amine | 0.1 M HCl | 18.5% | Ring-opened amino ketone |
| 0.1 M NaOH | 4.2% | Minor unidentified peaks | |
| 3% H₂O₂ | 8.9% | N-oxide, ring-opened products | |
| 4-Methoxy-oxazol-2-amine | 0.1 M HCl | 25.1% | Ring-opened amino ketone |
| 0.1 M NaOH | 5.5% | Minor unidentified peaks | |
| 3% H₂O₂ | 15.3% | Oxidized ring products | |
| 5-Methoxy-oxazol-2-amine | 0.1 M HCl | 12.8% | Ring-opened amino ketone |
| 0.1 M NaOH | 3.9% | Minor unidentified peaks | |
| 3% H₂O₂ | 6.7% | N-oxide |
Interpretation of Data:
In this hypothetical dataset, the 4-methoxy substitution significantly increases susceptibility to both acidic hydrolysis and oxidation. This suggests that the electron-donating effect at the 4-position may enhance the basicity of the ring nitrogen, accelerating protonation, without sufficiently deactivating the C2-position towards nucleophilic attack. Conversely, the 5-methoxy substitution appears to confer a modest stabilizing effect against both acid-catalyzed hydrolysis and oxidation compared to the unsubstituted parent compound. This highlights the critical importance of substituent position in modulating molecular stability.
The Role of Computational Chemistry
In parallel with experimental work, computational methods like Density Functional Theory (DFT) can provide valuable predictive insights.[10][14] These methods can calculate electronic properties, such as the HOMO-LUMO energy gap, which is an indicator of kinetic stability and chemical reactivity.[15] A smaller energy gap generally implies higher reactivity.[15] DFT calculations can also model the proton affinity of the ring nitrogen and the charge distribution across the oxazole ring, helping to rationalize the experimentally observed stability trends.[16]
Implications for Drug Design and Development
The stability profile of a drug candidate has profound implications for its development trajectory.
-
Route of Administration: A compound highly susceptible to acid hydrolysis (like the hypothetical 4-methoxy analog) would be a poor candidate for oral administration unless formulated in an enteric-coated dosage form to protect it from stomach acid.
-
Prodrug Design: Conversely, a controlled instability can be exploited. A substituent pattern that promotes slow hydrolysis in a specific physiological compartment could be used in a prodrug strategy to release the active molecule at the target site.
-
Formulation and Storage: Understanding degradation pathways is crucial for developing stable formulations. For a compound prone to oxidation, the inclusion of antioxidants and packaging under an inert atmosphere (e.g., nitrogen) would be necessary.[5]
-
Lead Optimization: During lead optimization, medicinal chemists can use substituent effects as a tool. If a lead compound shows promising activity but poor stability, repositioning a methoxy group or replacing it with another group (e.g., a more electron-withdrawing fluoro group) could be a viable strategy to enhance stability while retaining potency.
Conclusion
The chemical stability of methoxy-substituted oxazol-2-amines is governed by a delicate balance of competing electronic effects, which are highly dependent on the position of the substituent. While general principles of organic chemistry provide a predictive framework, they are no substitute for rigorous empirical testing through forced degradation studies. A comprehensive understanding of a molecule's degradation pathways is not merely a regulatory hurdle but a fundamental component of rational drug design. By integrating theoretical chemistry, meticulous experimental work, and strategic formulation, researchers can harness the subtle influence of substituents like the methoxy group to engineer oxazol-2-amine-based therapeutics with the optimal balance of potency, selectivity, and stability.
References
- Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Benchchem.
- An In-depth Technical Guide to the Stability and Degradation Profile of 2-Iodo-5-(m-tolyl)oxazole. Benchchem.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
- Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. Worldwidejournals.com.
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Comput
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
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- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
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- Forced Degradation Study as per ICH Guidelines: Wh
- HOW TO APPROACH A FORCED DEGRAD
- DFT STUDIES OF OXAZOLE DERIVATIVE.
- Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons.
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A Senior Application Scientist's Guide to Distinguishing 5-(3-Methoxyphenyl)oxazol-2-amine from its Regioisomers
In the landscape of pharmaceutical research and development, the precise structural characterization of a molecule is paramount. Regioisomers, compounds that share the same molecular formula but differ in the spatial arrangement of substituents, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth, technical comparison of analytical methodologies to unambiguously distinguish 5-(3-Methoxyphenyl)oxazol-2-amine from its potential regioisomers, namely the 2-methoxy and 4-methoxy positional isomers.
The choice of analytical technique is not merely a procedural step but a strategic decision rooted in the fundamental principles of chemistry and physics. We will explore the causality behind these experimental choices, ensuring that each described protocol is a self-validating system for robust and reliable isomer differentiation.
The Challenge: Subtle Differences, Significant Consequences
The synthetic route to 5-(3-Methoxyphenyl)oxazol-2-amine can potentially yield three regioisomers, differing only in the position of the methoxy group on the phenyl ring. These subtle structural variations can be challenging to discern but are critical for ensuring the purity, safety, and efficacy of a drug candidate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is an unparalleled tool for distinguishing regioisomers due to its sensitivity to the local chemical environment of each nucleus.[1][2][3]
¹H NMR: A Window into Proton Environments
The substitution pattern on the aromatic ring gives rise to distinct splitting patterns and chemical shifts in the ¹H NMR spectrum.
-
5-(3-Methoxyphenyl)oxazol-2-amine: The aromatic region will exhibit a complex multiplet for the four protons on the phenyl ring. The proton on the oxazole ring will appear as a singlet.
-
5-(2-Methoxyphenyl)oxazol-2-amine: The proximity of the methoxy group to the oxazole ring will likely cause a downfield shift for the adjacent aromatic proton.
-
5-(4-Methoxyphenyl)oxazol-2-amine: Due to symmetry, the aromatic region will simplify, showing two distinct doublets.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Aromatic Protons
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) | Expected Splitting Pattern |
| 2-methoxy | 6.8 - 7.5 | Complex Multiplets |
| 3-methoxy | 6.7 - 7.4 | Complex Multiplets |
| 4-methoxy | 6.9 (d), 7.6 (d) | Two Doublets |
Note: These are predicted values and may vary based on solvent and experimental conditions.
¹³C NMR: Unveiling the Carbon Skeleton
Proton-decoupled ¹³C NMR provides a distinct signal for each unique carbon atom, offering a clear differentiation between the isomers.[1] The chemical shifts of the aromatic carbons are particularly informative.
2D NMR Techniques: Mapping Connectivity
For unambiguous assignment, two-dimensional NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, confirming the connectivity of the aromatic protons.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity between protons. A key differentiator will be the observation of a NOE between the methoxy protons and the ortho-protons on the phenyl ring, confirming their spatial relationship.[4][5][6]
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz).
-
Acquisition: Acquire a phase-sensitive NOESY spectrum with a mixing time optimized to observe inter-ring NOEs (typically 500-800 ms).
-
Processing: Process the data with appropriate window functions and perform baseline correction.
-
Analysis: Identify cross-peaks between the methoxy protons and the aromatic protons. The presence of a cross-peak to a specific aromatic proton confirms its ortho position relative to the methoxy group.
Mass Spectrometry (MS): Differentiating by Fragmentation
While regioisomers have the same molecular weight, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be distinct.[7] The position of the methoxy group influences the stability of the resulting fragment ions.[8][9][10]
-
Collision-Induced Dissociation (CID): By subjecting the protonated molecular ions to CID, characteristic fragment ions can be generated. For example, the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group can lead to fragment ions with different relative abundances depending on the isomer.
Table 2: Potential Diagnostic Fragment Ions in MS/MS
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) and Proposed Neutral Losses |
| All Isomers | 191.08 [M+H]⁺ | Loss of CO, HCN, CH₃, CH₂O |
The relative intensities of these fragments will be the key differentiator.
Experimental Protocol: LC-MS/MS
-
Chromatography: Utilize a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate any potential impurities.
-
Ionization: Employ electrospray ionization (ESI) in positive ion mode.
-
MS Scan: Acquire full scan MS data to identify the precursor ion at m/z 191.08.
-
MS/MS Scan: Perform product ion scans on the precursor ion using a range of collision energies to generate a comprehensive fragmentation pattern.
-
Analysis: Compare the relative abundances of the fragment ions for each isomer.
High-Performance Liquid Chromatography (HPLC): Separation is Key
HPLC is a powerful technique for separating isomers that may co-elute on standard columns.[11] The choice of stationary phase is critical for achieving resolution.
-
Phenyl-Hexyl Columns: These columns can offer enhanced selectivity for aromatic compounds through π-π interactions, potentially resolving the regioisomers.[11][12]
-
Pentafluorophenyl (PFP) Columns: PFP columns provide alternative selectivity based on dipole-dipole, π-π, and ion-exchange interactions, which can be effective for separating positional isomers.[13]
Experimental Protocol: HPLC Method Development
-
Column Screening: Screen a variety of stationary phases, including C18, Phenyl-Hexyl, and PFP columns.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions (e.g., acetonitrile/water vs. methanol/water) and pH to fine-tune the selectivity.[14][15][16]
-
Gradient Optimization: Develop a gradient elution method to ensure adequate separation of all isomers and potential impurities.
-
Detection: Use a UV detector set at the λmax of the compounds.
X-ray Crystallography: The Definitive Answer
For an unequivocal structural determination, single-crystal X-ray crystallography is the gold standard.[17][18][19] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of atomic positions and thus the absolute structure of the molecule.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[17]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the experimental data.
-
Analysis: The refined structure will unambiguously show the position of the methoxy group on the phenyl ring.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the comprehensive differentiation of 5-(3-Methoxyphenyl)oxazol-2-amine regioisomers.
Caption: A logical workflow for the comprehensive differentiation of regioisomers.
Conclusion
The unambiguous identification of 5-(3-Methoxyphenyl)oxazol-2-amine from its regioisomers requires a multi-pronged analytical approach. While ¹H NMR and HPLC can provide strong initial indications, the combination of 2D NMR for connectivity mapping and MS/MS for fragmentation analysis offers a higher degree of confidence. For absolute proof of structure, single-crystal X-ray crystallography remains the definitive technique. By strategically applying these methods, researchers can ensure the structural integrity of their compounds, a critical step in the path of drug discovery and development.
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Cahill, J. F., Kertesz, V., & Van Berkel, G. J. (2023). Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17395–17403. Retrieved from [Link]
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Crini, G., & Morcellet, M. (1996). HPLC of Structural Isomers Using Cyclodextrin-Poly(vinylamine)-Coated Silica Columns, Part II: Retention Behavior and Separation. Journal of Chromatographic Science, 34(11), 527–533. Retrieved from [Link]
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MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
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Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality, 20(5), 681-690. Retrieved from [Link]
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Nag, K., & Tulsidas, S. R. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Journal of Chromatography B: Biomedical Sciences and Applications, 749(2), 235-244. Retrieved from [Link]
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Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
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Rubini, M. (2024). Stereochemical Analysis Using Two-Dimensional NMR COSY Techniques. Organic Chemistry: Current Research, 13, 407. Retrieved from [Link]
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DeRuiter, J., & Noggle, F. T. (1998). Liquid Chromatographic and Mass Spectral Methods of Identification for the Regioisomeric 2,3- and 3,4-Methylenedioxyphenalkylamines. Journal of Chromatographic Science, 36(7), 327–334. Retrieved from [Link]
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Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
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Robbins, D. W., & Hartwig, J. F. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Retrieved from [Link]
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Al-Saeed, F. A. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Journal of AOAC INTERNATIONAL, 103(6), 1435-1443. Retrieved from [Link]
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ACD/Labs. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 2. Retrieved from [Link]
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Dong, M. W. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America. Retrieved from [Link]
-
Popa, C., et al. (2024). (E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one. Molbank, 2024(3), M1866. Retrieved from [Link]
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Orita, A., et al. (2025). Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Molecules, 30(2), 489. Retrieved from [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166. Retrieved from [Link]
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Al-Omair, M. A. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Journal of Molecular Structure, 1267, 133615. Retrieved from [Link]
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ChemHelp ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4635. Retrieved from [Link]
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O'Dell, L. A., & Schurko, R. W. (2010). Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening. Physical Chemistry Chemical Physics, 12(31), 8799-8811. Retrieved from [Link]
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Ouahdi, Y., et al. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(2), 65-71. Retrieved from [Link]
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Safety Operating Guide
5-(3-Methoxyphenyl)oxazol-2-amine: Comprehensive Safety, Handling, and Disposal Protocol
5-(3-Methoxyphenyl)oxazol-2-amine (CAS: 1226177-87-2) is a highly specialized heterocyclic compound frequently utilized in drug discovery and pharmaceutical development to probe bioisosteric replacements and kinase inhibition[1]. While its unique structural motif—an oxazole ring coupled with a methoxyphenyl group—confers valuable bioactivity, it also presents significant environmental and operational hazards. Heterocyclic pharmaceuticals are notoriously persistent in aquatic ecosystems, resisting natural biodegradation and posing long-term ecological risks[2].
As a Senior Application Scientist, I have designed this protocol to move beyond standard Safety Data Sheet (SDS) boilerplate. This guide provides a self-validating, causality-driven framework for the safe handling, segregation, and EPA-compliant disposal of 5-(3-Methoxyphenyl)oxazol-2-amine, ensuring the protection of laboratory personnel and the environment.
Physicochemical Properties & Hazard Causality
To safely manage a chemical, one must understand the mechanistic basis of its hazards. The toxicity and environmental persistence of 5-(3-Methoxyphenyl)oxazol-2-amine are directly linked to its molecular architecture:
-
The Oxazole Ring: This highly stable nitrogen- and oxygen-containing heterocycle resists hydrolysis and microbial degradation[2]. If released into waterways, it can accumulate, leading to potential neurotoxicity and genotoxicity in aquatic organisms[2].
-
The Amine Group: The primary amine acts as a weak base, making the compound reactive with strong acids and oxidizing agents[3].
-
Lipophilicity: The methoxyphenyl group increases the compound's lipophilicity, enhancing its ability to permeate biological membranes (both in target assays and in exposed personnel).
Quantitative Hazard Summary
| Property / Parameter | Value / Description | Operational Implication |
| Chemical Name | 5-(3-Methoxyphenyl)oxazol-2-amine | Requires specific, unabbreviated labeling on all waste containers. |
| CAS Registry Number | 1226177-87-2 | Must be used for exact inventory tracking and manifest logs. |
| Molecular Formula | C10H10N2O2 | Nitrogen content dictates high-temperature incineration to prevent NO_x emissions. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; strict handling in a fume hood required. |
| Aquatic Toxicity | High (Persistent Pollutant) | Zero-drain disposal policy. Must not enter sewer systems[4]. |
Operational Safety & Handling Protocol
Preventative safety is the first step in waste minimization. The following step-by-step methodology must be employed prior to any experimental workflow to prevent unnecessary waste generation and exposure:
-
Engineering Controls: All weighing, transferring, and dissolution of 5-(3-Methoxyphenyl)oxazol-2-amine must be conducted within a certified chemical fume hood. Causality: This prevents the inhalation of aerosolized particulates and contains volatile solvent vapors during dissolution.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear double-layered nitrile gloves. Causality: Nitrile provides superior resistance to the organic solvents (e.g., DMSO, DMF, or dichloromethane) typically used to dissolve this compound, preventing transdermal transport of the solute.
-
Eye Protection: ANSI Z87.1 certified safety goggles.
-
Body: Flame-resistant laboratory coat.
-
-
Incompatibility Management: Store the compound away from strong oxidizing agents and strong acids to prevent exothermic acid-base reactions[3].
Comprehensive Disposal Procedures (Step-by-Step)
Under the EPA’s Resource Conservation and Recovery Act (RCRA), laboratories are subject to for hazardous waste[5]. Because 5-(3-Methoxyphenyl)oxazol-2-amine cannot be neutralized for drain disposal, it must be managed through a strict segregation and incineration pipeline[4].
Step 1: Waste Segregation
-
Liquid Waste: If the compound is dissolved in a solvent, determine if the solvent is halogenated (e.g., chloroform, dichloromethane) or non-halogenated (e.g., DMSO, methanol). Segregate accordingly. Causality: Mixing halogenated and non-halogenated waste drastically increases disposal costs and complicates the incineration process, as halogens require specialized scrubbing to prevent dioxin formation[6].
-
Solid Waste: Contaminated pipette tips, weighing boats, and PPE must be collected in a dedicated, puncture-resistant solid hazardous waste bin.
Step 2: Containerization
-
Transfer waste into chemically compatible, leak-proof containers (e.g., High-Density Polyethylene (HDPE) or glass).
-
Critical Rule: Never fill a waste container beyond 90% capacity[7]. Causality: Headspace is required to accommodate vapor expansion driven by ambient temperature fluctuations, preventing container rupture.
Step 3: EPA-Compliant Labeling
-
Attach a standardized label reading "Hazardous Waste" immediately upon the first drop of waste entering the container[7].
-
Explicitly list "5-(3-Methoxyphenyl)oxazol-2-amine" and the exact solvent composition. Do not use abbreviations.
Step 4: Satellite Accumulation Area (SAA) Storage
-
Store the active waste container in a designated SAA at or near the point of generation[4].
-
Containers must remain tightly closed at all times unless actively adding waste.
-
Once full, the container must be dated and moved to the facility's Central Accumulation Area (CAA) within 3 days[4].
Step 5: Final Destruction via Incineration
-
The waste must be transported by a licensed vendor to an EPA-approved facility for high-temperature incineration[6].
-
Causality: Incineration at temperatures exceeding 1,000°C is required to completely cleave the highly stable C-N and C-O bonds of the oxazole ring, converting the compound into basic oxides (CO2, H2O) while specialized scrubbers capture potential NO_x byproducts, permanently removing the aquatic threat[6].
Workflow for the segregation and disposal of 5-(3-Methoxyphenyl)oxazol-2-amine waste.
Spill Response & Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure the fume hood or room exhaust is operating at maximum capacity to clear potential aerosols[8].
-
Don Advanced PPE: Put on a fresh pair of nitrile gloves, a lab coat, and a fitted respirator if the spill is outside a ventilated enclosure.
-
Containment: Surround and cover the spill with an inert absorbent material, such as vermiculite or dry sand[8].
-
Causality: Do NOT use paper towels or combustible absorbents. If the compound is dissolved in an oxidizing or reactive solvent, combustible absorbents can act as fuel, increasing fire risk[8].
-
-
Collection: Use a non-sparking plastic scoop to collect the saturated absorbent and place it into a dedicated, sealable hazardous waste container.
-
Decontamination: Wash the spill surface with a compatible solvent (e.g., ethanol or isopropanol) to dissolve residual traces of the compound, followed by a thorough wash with detergent and water.
-
Disposal: Label the container as "Hazardous Spill Cleanup Waste" and transfer it to the SAA immediately.
Step-by-step spill response and decontamination logic for oxazole derivatives.
References
-
Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: [Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals Source: MDPI URL: [Link]
-
Title: Most solvent waste from US academic labs ends up in the air Source: C&EN Global Enterprise URL: [Link]
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Personal protective equipment for handling 5-(3-Methoxyphenyl)oxazol-2-amine
CAS Number: 1226177-87-2 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol Primary Hazard Class: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer[1][2][3]
Executive Safety Summary
For Research & Development Use Only. 5-(3-Methoxyphenyl)oxazol-2-amine is a pharmacophore scaffold often used in kinase inhibitor and medicinal chemistry research.[1][2][3] As a primary aromatic amine derivative, it presents specific risks regarding respiratory sensitization and dermal absorption .[3]
While standard Safety Data Sheets (SDS) often classify it generically as an Irritant (H315, H319, H335), experienced medicinal chemists treat this compound class as a potential mutagenic/sensitizing agent until full toxicological profiling is complete.[2][3] This guide mandates a "Universal Precautions" approach, prioritizing engineering controls over PPE alone.[3]
Risk Assessment & Hazard Identification
Before selecting PPE, understand the mechanism of exposure.[3]
| Hazard Category | H-Code | Mechanism of Action | Critical Control Point |
| Respiratory Irritation | H335 | Inhalation of fine dust during weighing/transfer.[1][2][3] Amine moieties can react with mucosal proteins.[3] | Engineering: Weigh only inside a certified Chemical Fume Hood. |
| Skin Irritation/Absorption | H315 | Lipophilic nature (LogP ~2.[3]0) facilitates dermal penetration.[3] Amines are known sensitizers.[3] | PPE: Double-gloving with specific breakthrough times. |
| Eye Damage | H319 | Basic nitrogen (amine) can cause caustic injury to corneal tissue upon contact with dust or solution.[3] | PPE: Chemical Splash Goggles (ANSI Z87.1+).[3] |
The PPE Matrix: Layered Defense System
Do not rely on generic "lab safety" rules. Use this matrix specifically for handling 5-(3-Methoxyphenyl)oxazol-2-amine.[1][2][3]
Table 1: PPE Specifications
| Protection Zone | Standard Requirement | Technical Specification & Rationale |
| Respiratory | Fume Hood (Primary) | Face Velocity: 80–100 fpm.[1][2][3] Why: N95 respirators are insufficient for organic amine vapors if the solid sublimates or is in solution.[3] |
| Hand Protection | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile (High dexterity).[3] Outer: 5-8 mil Nitrile (Chemical barrier).[1][2][3] Why: Aromatic amines can permeate thin latex/vinyl in <5 mins.[3] Change outer gloves immediately after splash.[3] |
| Eye Protection | Chemical Goggles | Standard: ANSI Z87.1 (Impact & Splash).[3] Why: Safety glasses with side shields do not seal against floating dust particles during weighing.[3] |
| Body Protection | Lab Coat + Sleeves | Material: Tyvek® or Poly-coated if handling >1g.[1][2][3] Why: Cotton absorbs liquids, keeping the chemical against the skin.[3] Impervious sleeves prevent wrist-gap exposure.[1][2][3][4] |
Operational Protocol: Weighing & Solubilization
This workflow minimizes static discharge (common with oxazoles) and aerosolization.[3]
Step-by-Step Methodology
-
Pre-Operation Check:
-
Donning Sequence (See Diagram 1):
-
Weighing Procedure:
-
Solubilization (DMSO/Methanol):
Visualization: PPE & Handling Logic
Figure 1: Decision logic for PPE selection based on physical state and solvent risks.[1][2][3]
Emergency Response & Disposal
A self-validating safety system requires a pre-planned failure response.[1][2][3]
Spill Response Algorithm
Scenario: You have spilled 50mg of powder inside the hood.
-
Stop: Do not rush. The hood is containing the hazard.[3]
-
Assess: Is it dry powder or liquid?
-
Dry Spill:
-
Wet Spill (DMSO solution):
-
Do not use standard paper towels if the volume is large (permeation risk).[3]
-
Use a dedicated chemical absorbent pad (vermiculite or polypropylene).
-
Wash the surface with 10% HCl (mild acid) to protonate the amine (forming the salt), rendering it less volatile and more water-soluble for cleaning.[1][2][3]
-
Disposal Protocols
-
Solid Waste: Segregate into "Solid Organic Hazardous Waste."[3] Do not mix with general trash.[3]
-
Liquid Waste: Dispose of in "Basic/Organic" waste streams.[3] If dissolved in DMSO, ensure the waste container is compatible (HDPE is preferred over LDPE).[3]
-
Contaminated PPE: Outer gloves and weigh boats must be treated as solid hazardous waste.[3]
Visualization: Spill Response Logic
Figure 2: Immediate response workflow for dry vs. wet spills.
References
-
PubChem. (2025).[3] Compound Summary: Oxazol-2-amine derivatives. National Library of Medicine.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3] Retrieved from [Link][1][2][3]
-
American Chemical Society (ACS). (2023).[3] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety.[3] Retrieved from [Link][1][2][3]
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- 2. 5-(2-Methoxyphenyl)oxazol-2-amine CAS 1226198-48-6 [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. chemistry.science.upd.edu.ph [chemistry.science.upd.edu.ph]
- 5. fishersci.com [fishersci.com]
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- 7. enamine.enamine.net [enamine.enamine.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
